molecular formula C8H9NO3 B109077 (3-Aminophenoxy)acetic acid CAS No. 6274-24-4

(3-Aminophenoxy)acetic acid

Cat. No.: B109077
CAS No.: 6274-24-4
M. Wt: 167.16 g/mol
InChI Key: OIWJQYPZFXSJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminophenoxy)acetic acid, also known as (3-Aminophenoxy)acetic acid, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Aminophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Aminophenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminophenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWJQYPZFXSJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978373
Record name (3-Aminophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-24-4
Record name 2-(3-Aminophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6274-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6274-24-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Aminophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: (3-Aminophenoxy)acetic Acid – Structural Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3-Aminophenoxy)acetic acid, structured for researchers and drug development professionals.


[1][2]

Executive Summary

(3-Aminophenoxy)acetic acid (CAS: 6274-24-4) is a bifunctional aromatic building block characterized by a meta-substituted aniline core tethered to a glycolic acid moiety via an ether linkage.[2][3] Its molecular formula,


 , encodes a unique orthogonality: it possesses a nucleophilic primary amine and an acidic carboxyl group, separated by a phenoxy scaffold. This structure makes it a critical intermediate in the synthesis of dual-action hypoglycemic agents (GK/PPAR

activators) and various heterocyclic pharmaceutical scaffolds. This guide details its physicochemical profile, validated synthetic routes, and analytical characterization.

Chemical Identity & Structural Analysis[3][4][5]

The structural integrity of (3-Aminophenoxy)acetic acid relies on the stability of the ether linkage and the electronic interplay between the electron-donating amino group and the phenoxyacetic acid tail.

Physicochemical Profile[3]
PropertyValueTechnical Note
Molecular Formula

Unsaturation Degree = 5 (Benzene ring + Carboxyl)
Molecular Weight 167.16 g/mol Ideal fragment size for Fragment-Based Drug Design (FBDD)
CAS Number 6274-24-4Distinct from isomer (4-Aminophenoxy)acetic acid
Physical State SolidTypically off-white to beige crystalline powder
Predicted pKa ~4.1 (COOH), ~3.8 (Aniline

)
Zwitterionic character possible at neutral pH
H-Bond Donors 2

and

H-Bond Acceptors 3Ether oxygen, Carbonyl oxygen, Amine nitrogen
Structural Conformational Analysis

The molecule adopts a conformation where the oxyacetic acid tail allows for flexibility, enabling the carboxylate to participate in bidentate interactions within enzyme active sites. The meta positioning of the amine ensures that it remains electronically coupled to the ring but sterically distinct from the acid tail, preventing intramolecular cyclization (lactamization) that is common in ortho isomers.

Synthetic Methodologies

Synthesizing (3-Aminophenoxy)acetic acid requires careful control of regioselectivity. Direct alkylation of 3-aminophenol presents a competitive challenge between O-alkylation (desired) and N-alkylation (undesired).

Route A: The Nitro-Reduction Pathway (High Fidelity)

This is the preferred industrial and laboratory method. It utilizes the electron-withdrawing nitro group to prevent N-alkylation during the ether formation step, followed by a selective reduction.

Step 1: Williamson Ether Synthesis

  • Reactants: 3-Nitrophenol + Chloroacetic acid (or Ethyl bromoacetate).

  • Conditions: Basic media (KOH/NaOH), reflux in water/ethanol.

  • Mechanism: The phenoxide ion displaces the halide. The nitro group deactivates the ring but ensures no competing amine nucleophile is present.

Step 2: Chemoselective Reduction

  • Reactants: (3-Nitrophenoxy)acetic acid +

    
    /Pd-C or Fe/HCl.
    
  • Conditions: Mild hydrogenation to preserve the ether linkage.

  • Outcome: Quantitative conversion of

    
     to 
    
    
    
    .
Route B: Direct Alkylation (Optimization Required)

Direct reaction of 3-aminophenol with chloroacetic acid is feasible but requires strict pH control (keeping the amine protonated) or the use of protecting groups (e.g., N-Boc-3-aminophenol) to favor O-alkylation.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the preferred Nitro-Reduction pathway versus the risks of direct alkylation.

SynthesisPath Start 3-Nitrophenol Inter (3-Nitrophenoxy) acetic acid Start->Inter ClCH2COOH KOH, Reflux (O-Alkylation) Product (3-Aminophenoxy) acetic acid Inter->Product H2, Pd/C (Reduction) AltStart 3-Aminophenol AltStart->Product Direct Alkylation (Low Selectivity) SideProd N-Alkylated Byproducts AltStart->SideProd Competing N-Alkylation

Figure 1: Comparative synthetic pathways. The blue/green path (top) represents the high-fidelity nitro-reduction route, avoiding the N-alkylation side reactions (red/dashed) inherent to starting with the free amine.

Pharmaceutical Applications & Reactivity[6][7]

Drug Discovery Scaffolds

(3-Aminophenoxy)acetic acid serves as a "linker-scaffold" in medicinal chemistry.

  • Diabetes (GK/PPAR

    
    ):  It is a documented reactant in the synthesis of pyrimidinylaminothiazoles.[4] The carboxylic acid mimics the polar head group required for PPAR
    
    
    
    binding, while the aromatic amine allows for the attachment of heterocyclic tails that interact with Glucokinase (GK) regulatory sites.
  • Peptidomimetics: The molecule acts as a constrained amino acid analogue, introducing a specific distance and angle between the peptide backbone (via the amine) and side-chain interactions (via the carboxyl).

Orthogonal Reactivity Protocol

To utilize this molecule effectively in library synthesis, researchers must exploit its orthogonal reactivity:

  • Amine Functionalization:

    • Acylation: Reacts with acid chlorides to form amides.

    • Reductive Amination: Reacts with aldehydes to form secondary amines.

    • Diazotization: Conversion to diazonium salts for Sandmeyer reactions (introducing halogens or cyano groups at the 3-position).

  • Carboxyl Functionalization:

    • Esterification: Formation of methyl/ethyl esters for prodrug strategies.

    • Amide Coupling: Standard EDC/NHS coupling to attach the acid tail to other pharmacophores.

Analytical Characterization

Validating the identity of (3-Aminophenoxy)acetic acid requires specific spectroscopic markers.

Predicted NMR Spectroscopy ( )
NucleusShift (

ppm)
MultiplicityAssignment

12.0 - 13.0Broad SingletCarboxylic Acid (

)

6.8 - 7.0Triplet (approx)Aromatic C5-


6.1 - 6.3MultipletAromatic C2, C4, C6 (Ortho/Para to amine)

4.8 - 5.2Broad SingletAmine (

)

4.55SingletMethylene (

)

170.5SingletCarbonyl (

)

158.8SingletAromatic C-O (Ipso)

149.5SingletAromatic C-N (Ipso)

64.8SingletMethylene (

)
Mass Spectrometry
  • Ionization: ESI+ or ESI-

  • Molecular Ion:

    
    ; 
    
    
    
    .
  • Fragmentation: Loss of

    
     (44 Da) is a characteristic fragmentation pathway for the carboxylic acid moiety.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 235515, (3-Aminophenoxy)acetic acid. Retrieved from [Link][3]

  • SpectraBase. (2025).[3][5] NMR and Spectral Data for Phenoxyacetic Acid Derivatives. Retrieved from [Link]

Sources

(3-Aminophenoxy)acetic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (3-Aminophenoxy)acetic Acid

Abstract

(3-Aminophenoxy)acetic acid is a valuable chemical intermediate, primarily utilized in the synthesis of diverse pharmaceutical agents and other specialty chemicals.[1] Its molecular structure, featuring a carboxylic acid, an ether linkage, and an amino group, offers versatile reaction sites for building more complex molecules. This guide provides a detailed examination of the principal synthetic pathways for (3-Aminophenoxy)acetic acid, designed for researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings, compare the strategic advantages of each route, and provide field-proven experimental protocols.

Introduction and Strategic Overview

The synthesis of (3-Aminophenoxy)acetic acid (C₈H₉NO₃, MW: 167.16 g/mol ) presents an interesting challenge in regioselectivity and functional group compatibility.[2] Two primary and logically distinct strategies dominate its preparation. The choice between them hinges on factors such as starting material availability, cost, scalability, and tolerance for multi-step procedures.

  • Pathway A: Direct O-Alkylation. This is the most direct route, commencing with 3-aminophenol and installing the acetic acid moiety via a Williamson ether synthesis. Its success is contingent on selectively alkylating the hydroxyl group in the presence of a nucleophilic amino group.

  • Pathway B: Nitro-Precursor Route. This pathway begins with 3-nitrophenol, first performing the ether synthesis to create (3-nitrophenoxy)acetic acid, followed by the chemical reduction of the nitro group to the target amine. This circumvents the selectivity issue of Pathway A but introduces an additional synthetic step.

This document will dissect each pathway, providing the causal logic behind experimental choices and detailed procedural frameworks.

Pathway A: Direct O-Alkylation of 3-Aminophenol

This pathway leverages the classic Williamson ether synthesis, a robust and widely understood Sɴ2 reaction.[3][4][5][6] The core transformation involves the reaction of the phenoxide ion of 3-aminophenol with an acetic acid synthon, typically chloroacetic acid.

Mechanistic Considerations and Selectivity

The reaction proceeds via nucleophilic attack of the 3-aminophenoxide ion on the electrophilic carbon of chloroacetic acid.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack (O-Alkylation) 3-Aminophenol 3-Aminophenol Phenoxide 3-Aminophenoxide Ion 3-Aminophenol->Phenoxide + OH⁻ Base Base (e.g., NaOH) Base->Phenoxide Water H₂O Phenoxide->Water + H₂O Phenoxide_ion 3-Aminophenoxide Ion Product (3-Aminophenoxy)acetic acid Phenoxide_ion->Product + ClCH₂COOH Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Product Chloride Cl⁻ Product->Chloride

Figure 1: Mechanism of Direct O-Alkylation.

Expertise & Causality: The Selectivity Challenge

3-Aminophenol possesses two nucleophilic sites: the hydroxyl (-OH) and the amino (-NH₂) groups. The primary challenge is to ensure O-alkylation occurs preferentially over N-alkylation.

  • Role of the Base: The reaction is conducted in a basic medium (e.g., NaOH, K₂CO₃). The base's primary role is to deprotonate the phenolic hydroxyl group (pKa ≈ 10), which is significantly more acidic than the ammonium conjugate acid of the amino group (pKa ≈ 4.3). This creates the phenoxide ion, a much stronger nucleophile than the neutral amino group.[7]

  • Nucleophilicity: Under these alkaline conditions, the concentration and nucleophilicity of the phenoxide far exceed that of the amine, driving the reaction toward the desired O-alkylated product. While N-alkylation is possible, it is kinetically disfavored.

Experimental Protocol: Direct O-Alkylation

This protocol is a representative synthesis adapted from established chemical principles.

Materials:

  • 3-Aminophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution & Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Stir until a clear solution is obtained. This step generates the sodium 3-aminophenoxide in situ.

  • Alkylation: In a separate beaker, carefully dissolve chloroacetic acid (1.1 eq) in water and neutralize it with sodium hydroxide. Slowly add this sodium chloroacetate solution to the phenoxide solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acidification & Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of ~3.5-4.0. The product will precipitate as a zwitterion.

  • Purification: Filter the crude product and wash with cold water to remove inorganic salts. Recrystallize the solid from a water/ethanol mixture to yield pure (3-Aminophenoxy)acetic acid.[8][9]

Pathway B: The Nitro-Precursor Route

This two-step approach offers an alternative that bypasses the selectivity issues inherent in Pathway A. It involves the O-alkylation of 3-nitrophenol, followed by the reduction of the nitro group.

Step 1: Synthesis of (3-Nitrophenoxy)acetic acid

This step is also a Williamson ether synthesis, but the starting material, 3-nitrophenol, lacks the competing amino nucleophile. The strong electron-withdrawing nature of the nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Nitro Reduction 3-Nitrophenol 3-Nitrophenol Intermediate (3-Nitrophenoxy)acetic acid 3-Nitrophenol->Intermediate + ClCH₂COOH Base Base (e.g., NaOH) Base->Intermediate Intermediate_2 (3-Nitrophenoxy)acetic acid Final_Product (3-Aminophenoxy)acetic acid Intermediate_2->Final_Product Reducing_Agent Reducing Agent (e.g., Fe/CH₃COOH) Reducing_Agent->Final_Product

Figure 2: Overview of the Nitro-Precursor Pathway.

The experimental protocol is analogous to that described in section 2.2, substituting 3-nitrophenol for 3-aminophenol.

Step 2: Reduction of (3-Nitrophenoxy)acetic acid

The conversion of the aromatic nitro group to an amine is a cornerstone transformation in organic synthesis.[10] Several reliable methods exist, with the choice often dictated by laboratory capabilities and cost.

Expertise & Causality: Choice of Reducing Agent

  • Catalytic Hydrogenation: This is often the cleanest method. Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas efficiently reduces the nitro group.[11] It typically proceeds with high yield and simple workup (catalyst filtration). However, it requires specialized high-pressure hydrogenation equipment.

  • Metal-Acid Systems: A more common and economical approach involves using an easily oxidized metal in an acidic medium.[12]

    • Iron in Acetic or Hydrochloric Acid (Fe/CH₃COOH or Fe/HCl): This is a classic, inexpensive, and effective method.[13][14] Iron powder acts as the electron donor, and the acid activates the metal surface and serves as a proton source. This system is known for its good functional group tolerance.[13]

    • Tin or Tin(II) Chloride in HCl (Sn/HCl or SnCl₂/HCl): Another highly effective system, though tin salts can be more problematic from an environmental and workup perspective.[10]

Experimental Protocol: Nitro Group Reduction (Fe/Acetic Acid)

Materials:

  • (3-Nitrophenoxy)acetic acid

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Water

  • Sodium bicarbonate

Procedure:

  • Reaction Setup: To a solution of (3-Nitrophenoxy)acetic acid (1.0 eq) in a mixture of water and glacial acetic acid, add iron powder (3.0-4.0 eq) portion-wise. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Reduction: Heat the suspension to 80-90 °C and stir vigorously for 2-3 hours. The color of the mixture will change as the reaction proceeds. Monitor the disappearance of the starting material by TLC.

  • Workup - Part 1 (Filtration): Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron oxide sludge. Wash the filter cake with hot acetic acid or ethanol.

  • Workup - Part 2 (Isolation): Evaporate the solvent from the filtrate under reduced pressure.[15] The residue will contain the product and excess acetic acid. Add cold water to the residue.

  • Neutralization & Purification: Slowly neutralize the solution with saturated sodium bicarbonate until the pH is approximately 7. The product will precipitate. Filter the solid, wash with cold water, and dry. Recrystallization from water/ethanol can be performed for higher purity.

Comparative Analysis of Synthesis Pathways

FeaturePathway A: Direct O-AlkylationPathway B: Nitro-Precursor Route
Starting Material 3-Aminophenol3-Nitrophenol
Number of Steps OneTwo
Key Challenge Regioselectivity (O- vs. N-alkylation)Handling of nitro-compounds, metal waste
Typical Yield Good to ExcellentGood to Excellent (per step)
Scalability Highly scalableHighly scalable, though metal sludge can be an issue
Advantages More atom-economical, shorter routeAvoids selectivity issues, straightforward reactions
Disadvantages Potential for N-alkylated side productsLonger process, generates more waste (metal salts)

Conclusion

Both the direct O-alkylation of 3-aminophenol and the nitro-precursor route are viable and robust methods for synthesizing (3-Aminophenoxy)acetic acid.

  • For laboratory-scale synthesis where starting materials are readily available, the direct O-alkylation (Pathway A) is often preferred due to its conciseness. Careful control of reaction conditions is sufficient to ensure high selectivity for the desired product.

  • For industrial-scale production or situations where absolute avoidance of N-alkylated impurities is critical, the nitro-precursor route (Pathway B) provides a more controlled, albeit longer, alternative. The reduction of nitroarenes using iron is an inexpensive and well-established industrial process.[16]

The optimal choice ultimately depends on a careful evaluation of project-specific requirements, including purity specifications, cost constraints, available equipment, and environmental considerations.

References

  • IS MUNI. Synthesis of 3-nitroacetophenone.
  • Google Patents. Industrial preparation method for 3-amino phenylacetic acid.
  • Google Patents. Method for synthesizing phenoxyacetic acid derivative.
  • Eureka | Patsnap. Industrial preparation method for 3-amino phenylacetic acid.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Google Patents. Technique for synthesizing o-chloroacetaminophenol.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • Google Patents. Method for the manufacture of 3-aminophenol.
  • Wikipedia. Williamson ether synthesis.
  • Organic Syntheses Procedure. p-AMINOPHENYLACETIC ACID.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • ChemicalBook. 3-AMINO-PHENOXY-ACETIC ACID.
  • Synthetic Communications. Improved Synthesis of 3-Nitrophenylacetic Acid.
  • ResearchGate. (PDF) Selective alkylation of aminophenols.
  • Common Conditions. Nitro Reduction.
  • ChemicalBook. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis.
  • Google Patents. Process for purifying tryptophan.
  • Wikipedia. Reduction of nitro compounds.
  • SYNLETT. Spotlight 346.
  • PubChem - NIH. (3-Aminophenoxy)acetic acid.
  • YouTube. Williamson Ether Synthesis Reaction Mechanism.
  • PubMed. Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation.
  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Google Patents. Method for reducing aromatic nitro groups.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Google Patents. Method for the manufacture of 3-aminophenol.
  • ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?.
  • University of Michigan. Selective alkylation of aminophenols.
  • Benchchem. Common side products in the reduction of 3'-nitroacetophenone.
  • ResearchGate. How can I remove acetic acid from water when the product contained is an aromatic amine?.
  • PubMed. Chlorination and monochloramination of 3-aminophenol: kinetics and formation of first by-products.
  • Google Patents. Process for purifying acetic acid.
  • ChemicalBook. 3-Aminophenol synthesis.
  • Santa Cruz Biotechnology. (3-Aminophenyl)acetic Acid.
  • Chemsrc. 3-Aminophenylacetic acid.

Sources

potential uses of (3-Aminophenoxy)acetic acid in medicinal chemistry

[1]

Executive Summary

(3-Aminophenoxy)acetic acid (3-APAA) represents a high-value bifunctional scaffold in modern drug discovery.[1] Structurally characterized by a meta-substituted aniline linked to an oxyacetic acid moiety, it serves as a robust pharmacophore precursor and a versatile linker.[1] Its utility spans from the development of PPAR agonists and integrin antagonists to its role as a rigidified spacer in PROTAC (Proteolysis Targeting Chimera) design.[1] This guide provides a technical deep-dive into its physicochemical properties, synthetic protocols, and application strategies in lead optimization.

Part 1: Structural Analysis & Pharmacophore Properties[1]

Physicochemical Profile

Understanding the physical parameters of 3-APAA is critical for predicting its behavior in biological assays and synthetic workflows.[1]

PropertyValuebiological/Synthetic Implication
Molecular Weight 167.16 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Octanol/Water) ~0.78 - 0.8High water solubility; lowers lipophilicity in final drug candidates.[1]
pKa (Carboxyl) ~3.8 - 4.1Exists as anion at physiological pH; mimics Asp/Glu residues.[1]
pKa (Aniline) ~3.5 - 4.0Weak base; reduced nucleophilicity compared to alkyl amines, requiring activated electrophiles for coupling.[1]
Topological Polar Surface Area 66.4 ŲWell within the range for oral bioavailability (<140 Ų).[1]
The "Meta" Advantage

The meta-substitution pattern is not arbitrary.[1] Unlike para-isomers, which create linear vectors, the meta-orientation of 3-APAA introduces a "kink" in the molecular geometry (approx. 120° bond angle). This structural feature is crucial for:

  • Conformational Sampling: allowing the molecule to access binding pockets that linear linkers cannot.[1]

  • Solubility: Disrupting crystal packing forces more effectively than highly symmetrical para-analogs.[1]

Part 2: Synthetic Utility & Library Generation

3-APAA acts as a divergent synthetic hub.[1] The aniline nitrogen allows for the introduction of "tail" regions (hydrophobic domains), while the carboxylic acid serves as the "head" group (polar interactions) or anchoring point.

Validated Synthetic Protocol

Objective: Synthesis of (3-Aminophenoxy)acetic acid from 3-nitrophenol.[1] Rationale: Direct alkylation of 3-aminophenol often leads to mixed N- and O-alkylation.[1] The nitro-route ensures exclusive O-alkylation followed by chemoselective reduction.[1]

Step 1: O-Alkylation

  • Reagents: 3-Nitrophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.

  • Procedure: Dissolve 3-nitrophenol in aqueous NaOH. Add chloroacetic acid solution dropwise at 80°C. Reflux for 4 hours.

  • Workup: Acidify to pH 1 with HCl. The product, (3-nitrophenoxy)acetic acid, precipitates. Filter and recrystallize from water/ethanol.[1]

Step 2: Nitro Reduction (Iron/Acid Method) Why this method? It avoids catalytic hydrogenation issues if other reducible groups (halogens) are present in derivatives.[1]

  • Reagents: (3-Nitrophenoxy)acetic acid, Iron powder (Fe), Acetic acid, Ethanol/Water.[1]

  • Procedure: Suspend nitro compound in EtOH/H2O (3:1). Add Fe powder (3 eq) and catalytic acetic acid.[1] Reflux for 2 hours.

  • Isolation (Critical): The product is zwitterionic.

    • Filter off iron sludge while hot.[1]

    • Concentrate filtrate.[1]

    • Adjust pH to the isoelectric point (~pH 4.[1]0) to induce crystallization.[1]

Visualizing the Synthetic Divergence

The following diagram illustrates how 3-APAA serves as a central hub for generating diverse chemical libraries.

SyntheticHubStart3-NitrophenolInter(3-Nitrophenoxy)acetic acidStart->InterClCH2COOH, NaOHCore(3-Aminophenoxy)acetic acid(THE HUB)Inter->CoreFe/AcOH or H2/PdPathAAmide Coupling(R-COCl / HATU)Core->PathAPathBReductive Amination(R-CHO / NaBH(OAc)3)Core->PathBPathCCyclization(PhNCS / Heat)Core->PathCProdAPPAR Agonists(Lipophilic Tails)PathA->ProdALibrary GenProdBSecondary Amines(PROTAC Linkers)PathB->ProdBLinkerologyProdCThiohydantoins(Heterocycles)PathC->ProdCScaffold Morphing

Figure 1: Synthetic divergence map showing the transformation of the 3-APAA core into three distinct medicinal chemistry classes.

Part 3: Therapeutic Applications & Case Studies

PPAR Agonists (Metabolic Disease)

Phenoxyacetic acid derivatives are the structural hallmark of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates).[1]

  • Mechanism: The carboxylic acid head group forms a critical ionic interaction with the Tyr473/His449 residues in the PPAR Ligand Binding Domain (LBD).

  • Role of 3-APAA: The meta-amino group allows for the attachment of bulky lipophilic "tails" (often phenyl-sulfonamides or benzamides) that occupy the large hydrophobic pocket of PPAR-delta or PPAR-gamma.[1]

  • SAR Insight: Substitution at the 3-position (meta) often yields partial agonists, which have a safer side-effect profile compared to full agonists.[1]

Integrin Antagonists (VLA-4 / α4β1)

In the design of VLA-4 antagonists (for asthma and MS), the pharmacophore requires:

  • A carboxylic acid (mimicking Asp in VCAM-1).[1]

  • A spacer.[1]

  • A hydrophobic cap (often a urea or acyl group).[1]

  • Application: 3-APAA serves as a rigidified mimic of the amino acid spacer.[1] The ether oxygen provides a hydrogen bond acceptor that can interact with the metal ion-dependent adhesion site (MIDAS) or adjacent residues, enhancing potency over simple alkyl linkers.

PROTAC Linkers

In Targeted Protein Degradation, the linker's physicochemical properties determine the ternary complex stability.

  • Rigidity: 3-APAA provides a semi-rigid aromatic linker, reducing the entropic penalty of binding compared to flexible PEG chains.

  • Vector: The meta geometry directs the E3 ligase ligand and the Warhead at a specific angle, potentially improving degradation efficiency for difficult targets.

Part 4: Experimental Protocols

General Amide Coupling Procedure (Library Synthesis)

Context: Coupling 3-APAA (as the amine) with a carboxylic acid (R-COOH) to generate a library.[1]

  • Activation: Dissolve R-COOH (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 15 min at RT.[1]

    • Note: Pre-activation is crucial because the aniline of 3-APAA is less nucleophilic.[1]

  • Coupling: Add (3-Aminophenoxy)acetic acid (1.0 eq). Optional: Protect the carboxylic acid of 3-APAA as a methyl ester if solubility is an issue, then hydrolyze later. However, with HATU, the zwitterion can often be reacted directly if solubilized with excess base.

  • Reaction: Stir at RT for 4-12 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA) and Brine. Dry over Na2SO4.[1]

SAR Logic Flow

The following diagram details the Structure-Activity Relationship (SAR) logic when optimizing 3-APAA derivatives.

SAR_LogicScaffold(3-Aminophenoxy)acetic AcidScaffoldAcidCarboxylic Acid Domain(Ionic Interaction)Scaffold->AcidEtherEther Linker(H-Bond Acceptor / Metabolic Shield)Scaffold->EtherAmineAniline Handle(Vector for Hydrophobic Tail)Scaffold->AmineMod1Bioisosteres:Tetrazole, SulfonamideAcid->Mod1OptimizeMod2Constraint:Cyclization to BenzofuranEther->Mod2RigidifyMod3Derivatization:Ureas, Amides, SulfonamidesAmine->Mod3Grow

Figure 2: SAR optimization strategy for 3-APAA derivatives, highlighting modifiable domains and bioisosteric replacements.

References

  • PubChem Compound Summary. (2024). (3-Aminophenoxy)acetic acid.[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Evans, K. A., et al. (2011).[1][3] Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (2024).[1] Synthesis and properties of (3-Aminophenoxy)acetic acid. Link

  • Maltarollo, V. G., et al. (2016).[1] Understanding PPAR-δ affinity & selectivity. Future Medicinal Chemistry. Link

An In-depth Technical Guide to the Solubility of (3-Aminophenoxy)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and chemical research, the solubility of a compound is a cornerstone physical property that dictates its fate from discovery to application. For a molecule like (3-Aminophenoxy)acetic acid, a versatile building block in medicinal chemistry, a thorough understanding of its solubility profile across a range of solvents is not merely academic—it is a critical determinant for successful formulation, bioavailability, and ultimately, therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility of (3-Aminophenoxy)acetic acid, offering both theoretical insights and practical, field-proven methodologies for its determination and interpretation.

Physicochemical Profile of (3-Aminophenoxy)acetic Acid

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. (3-Aminophenoxy)acetic acid is an amphiphilic molecule, possessing both polar and non-polar characteristics, which suggests a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem[2]
Molecular Weight 167.16 g/mol PubChem[2]
XLogP3 0.8PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 4PubChem[2]
pKa (predicted) ~4.1 (acidic), ~4.2 (basic)Chemicalize

The positive XLogP3 value of 0.8 suggests a slight preference for lipophilic environments over aqueous media.[2][3][4] However, the presence of a carboxylic acid and an amino group, both capable of ionization, indicates that the solubility of (3-Aminophenoxy)acetic acid will be highly dependent on the pH of the aqueous medium. The molecule's capacity for hydrogen bonding, with two donor and four acceptor sites, further implies that its interaction with protic solvents will be a significant factor in its dissolution.[2]

Factors Influencing the Solubility of (3-Aminophenoxy)acetic Acid

The solubility of (3-Aminophenoxy)acetic acid is not a static value but is influenced by a confluence of factors. A comprehensive understanding of these variables is essential for any researcher working with this compound.

  • pH of the Medium : As an amphoteric molecule, (3-Aminophenoxy)acetic acid possesses both an acidic carboxylic acid group and a basic amino group. In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the carboxylic acid group will be deprotonated, forming a more soluble anionic species. The isoelectric point (pI), the pH at which the molecule has a net zero charge, is where the lowest aqueous solubility is expected.

  • Solvent Polarity : The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents, such as water, methanol, and ethanol, are likely to be effective at dissolving (3-Aminophenoxy)acetic acid due to their ability to form hydrogen bonds with the solute's functional groups. Non-polar solvents are expected to be poor solvents for this compound.

  • Temperature : The dissolution of a solid is typically an endothermic process, meaning that solubility tends to increase with temperature. However, the magnitude of this effect can vary significantly depending on the solvent and the solute's properties. For some compounds, a decrease in solubility at higher temperatures is observed, a phenomenon known as retrograde solubility.

  • Crystal Structure (Polymorphism) : The solid-state properties of a compound can have a profound impact on its solubility. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solubilities for each polymorph. The most stable polymorph will generally have the lowest solubility.

Caption: Key factors influencing the solubility of (3-Aminophenoxy)acetic acid.

Predicted and Analogous Solubility Behavior

Based on its physicochemical properties, the following qualitative solubility profile is anticipated:

  • High Solubility : In aqueous solutions at acidic (pH < 3) and basic (pH > 5) conditions. Also expected to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

  • Moderate Solubility : In aqueous solutions near its isoelectric point and in less polar solvents like acetone.

  • Low to Insoluble : In non-polar solvents such as hexane, toluene, and diethyl ether.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following equilibrium solubility method, based on the shake-flask technique, is a widely accepted and robust approach.

Materials and Equipment
  • (3-Aminophenoxy)acetic acid (analytical grade)

  • Selected solvents (e.g., purified water, methanol, ethanol, acetone, DMSO, pH buffers)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_0 Experimental Steps A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with agitation C 3. Sample Collection and Preparation B->C Attain equilibrium D 4. Quantification by HPLC C->D Filter and dilute E 5. Data Analysis D->E Generate calibration curve

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Add an excess amount of (3-Aminophenoxy)acetic acid to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • For pH-dependent solubility, use a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration :

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation :

    • Once equilibrium is established, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC :

    • Develop and validate an HPLC method for the quantification of (3-Aminophenoxy)acetic acid. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH is a good starting point. Detection can be performed using a UV detector at a wavelength of maximum absorbance for the compound.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the diluted samples and the calibration standards into the HPLC system.

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of (3-Aminophenoxy)acetic acid in the diluted samples using the calibration curve.

    • Calculate the solubility in the original solvent by accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table of Predicted and Experimental Solubility
SolventTemperature (°C)Predicted SolubilityExperimental Solubility (mg/mL)
Water (pH 7.0)25ModerateTo be determined
0.1 M HCl (pH 1.2)25HighTo be determined
Phosphate Buffer (pH 7.4)37HighTo be determined
0.1 M NaOH (pH 13)25HighTo be determined
Methanol25HighTo be determined
Ethanol25HighTo be determined
Acetone25ModerateTo be determined
DMSO25HighTo be determined
Hexane25LowTo be determined

This table should be populated with the data obtained from the experimental protocol outlined in Section 4.

Applications in Drug Development and Research

A comprehensive understanding of the solubility of (3-Aminophenoxy)acetic acid is crucial for its application in various research and development contexts:

  • Pre-formulation Studies : Solubility data guides the selection of appropriate solvent systems for formulation development, including oral solutions, injectables, and topical preparations.

  • Biopharmaceutical Classification System (BCS) : The aqueous solubility of a drug substance is a key parameter in the BCS, which helps to predict its in vivo absorption characteristics.

  • Crystallization Process Development : Knowledge of solubility in different solvents and at various temperatures is essential for designing and optimizing crystallization processes to control particle size, morphology, and purity.

  • In Vitro Dissolution Testing : Understanding the solubility is fundamental for developing relevant dissolution test methods that can predict the in vivo performance of a drug product.

Conclusion: A Pathway to Informed Research

While publicly available quantitative solubility data for (3-Aminophenoxy)acetic acid is limited, this guide provides a robust framework for its determination and interpretation. By understanding the underlying physicochemical principles and employing the detailed experimental protocol provided, researchers and drug development professionals can generate the high-quality solubility data necessary to advance their scientific endeavors. The insights gained from such studies will undoubtedly pave the way for the successful application of this important chemical entity in medicine and beyond.

References

  • PubChem. (3-Aminophenoxy)acetic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Phenoxyacetic acid. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • FooDB. Showing Compound Phenoxyacetic acid (FDB008245). [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

Sources

An In-depth Methodological Guide to Assessing the Thermal Stability of (3-Aminophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development, influencing its synthesis, purification, formulation, and shelf-life. (3-Aminophenoxy)acetic acid (CAS: 6274-24-4), a molecule of interest in medicinal chemistry, possesses a unique combination of amine, ether, and carboxylic acid functional groups. While its utility as a chemical building block is recognized, a significant gap exists in the public domain regarding its experimental thermal stability data. This guide, therefore, pivots from a data-centric review to a comprehensive methodological treatise. It is designed for researchers, scientists, and drug development professionals, providing the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to rigorously assess the thermal stability of (3-Aminophenoxy)acetic acid or similarly complex organic molecules. We will explore the causality behind experimental choices in thermal analysis and outline a self-validating system for generating reliable and actionable stability data.

Part 1: The Imperative of Thermal Stability in Pharmaceutical Development

The journey of a molecule from laboratory synthesis to a stable, effective drug product is fraught with physicochemical challenges. Thermal stability is not merely a data point; it is a critical parameter that dictates the viability of a drug candidate.[1] An unstable compound may degrade during manufacturing processes that involve heating, such as drying or milling, leading to impurities and reduced potency. Furthermore, the long-term storage and shipment of the final drug product require a molecule that can withstand a range of environmental temperatures without significant decomposition.[2]

(3-Aminophenoxy)acetic acid presents a compelling case study. Its structure features:

  • An aromatic amine : Prone to oxidation, which can be accelerated by heat.

  • An ether linkage : Generally stable, but can be a site of cleavage under harsh thermal or catalytic conditions.[3]

  • A carboxylic acid : Susceptible to decarboxylation at elevated temperatures.[4]

The interplay of these groups makes a theoretical prediction of its stability complex, mandating empirical evaluation. Understanding its thermal behavior is essential for defining safe handling protocols, establishing appropriate storage conditions, and designing robust formulation strategies.

Part 2: Core Analytical Techniques for Thermal Characterization

To build a comprehensive thermal stability profile, a multi-faceted analytical approach is required. The two primary techniques in this domain are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on mass changes in a material as a function of temperature or time.[6] The sample is placed in a high-precision balance within a furnace and heated according to a controlled temperature program. The resulting data, a thermogram, plots the percentage of initial mass remaining against temperature. This is invaluable for determining:

  • Decomposition Temperatures: The onset temperature at which significant mass loss begins.

  • Residual Solvents or Water: Mass loss at lower temperatures (typically < 150°C) can indicate the presence of bound water or solvents.

  • Stoichiometry of Decomposition: The percentage mass loss in distinct steps can provide clues about the decomposition mechanism.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It provides information on thermal events that involve a change in enthalpy, whether they are associated with mass loss or not. A DSC thermogram reveals:

  • Melting Point (T_m): An endothermic event (heat is absorbed) where a crystalline solid transitions to a liquid.

  • Glass Transition (T_g): A change in the heat capacity of an amorphous material as it transitions from a rigid, glassy state to a more rubbery state.

  • Crystallization (T_c): An exothermic event (heat is released) where a disordered amorphous material organizes into a crystalline structure.

  • Decomposition: Often observed as a complex series of endothermic or exothermic events, indicating bond-breaking and formation.[6]

Hyphenated Techniques: Identifying the Unknowns

While TGA shows that mass is lost, it doesn't identify what is being lost. By coupling the TGA furnace outlet to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-FTIR), the evolved gases can be analyzed in real-time. This powerful combination allows for the identification of decomposition products, providing critical insights into the degradation pathways.

Part 3: Standardized Protocols for Thermal Analysis

The trustworthiness of thermal analysis data hinges on meticulous experimental execution. The following protocols are designed as a self-validating system for characterizing a novel, crystalline solid like (3-Aminophenoxy)acetic acid.

Experimental Workflow Diagram

The overall process from sample receipt to final data interpretation is outlined below.

G cluster_prep Sample Preparation & Instrument Setup cluster_analysis Thermal Analysis Execution cluster_data Data Processing & Interpretation Sample Receive & Verify (3-Aminophenoxy)acetic acid Prep Prepare Sample (e.g., gentle grinding if needed) Sample->Prep TGA Run TGA Analysis (e.g., 10°C/min, N2 atm) Prep->TGA DSC Run DSC Analysis (e.g., 10°C/min, N2 atm) Prep->DSC Calibrate Calibrate TGA/DSC (Weight, Temp., Enthalpy) Calibrate->TGA Calibrate->DSC AnalyzeTGA Analyze TGA Thermogram (Onset T, Mass Loss %) TGA->AnalyzeTGA AnalyzeDSC Analyze DSC Thermogram (Melting, Decomposition) DSC->AnalyzeDSC Combine Synthesize TGA & DSC Data AnalyzeTGA->Combine AnalyzeDSC->Combine Report Generate Stability Report Combine->Report

Caption: Workflow for Thermal Stability Assessment.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration:

    • Weight Calibration: Perform a weight calibration using the instrument's internal calibration weights.

    • Temperature Calibration: Calibrate the temperature using certified reference materials (e.g., Indium, Tin, Zinc) that cover the expected temperature range. This step is critical for accuracy.

  • Sample Preparation:

    • Ensure the (3-Aminophenoxy)acetic acid sample is a fine, homogenous powder. If necessary, gently grind in an agate mortar and pestle.

    • Tare a clean, empty TGA pan (platinum or alumina is recommended for high temperatures).

    • Accurately weigh 5-10 mg of the sample into the pan. Record the exact weight.

  • Experimental Setup:

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere. This prevents oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10 K/min. A standard rate of 10 K/min is a good starting point for screening studies.[6]

  • Data Collection:

    • Record the sample mass, sample temperature, and furnace temperature throughout the experiment.

    • Plot the results as % Mass Loss vs. Temperature (°C). Also, plot the first derivative of the TGA curve (DTG), which shows the rate of mass loss and helps resolve overlapping events.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration:

    • Calibrate the temperature and enthalpy scale using a certified Indium standard (Melting Point: 156.6°C, ΔH_fusion: 28.6 J/g).

  • Sample Preparation:

    • Tare a clean, empty aluminum DSC pan and lid.

    • Accurately weigh 2-5 mg of the powdered (3-Aminophenoxy)acetic acid sample into the pan.

    • Hermetically seal the pan. Use a pinhole lid if volatile release is expected before decomposition, to allow for controlled escape and prevent pan rupture.

  • Experimental Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C for 3 minutes.

      • Ramp the temperature from 25°C to a temperature approximately 50°C above the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10 K/min.

  • Data Collection:

    • Record the differential heat flow vs. sample temperature.

    • By convention, endothermic events (melting) are plotted as upward peaks, and exothermic events (crystallization, some decompositions) are plotted as downward peaks.

Part 4: Data Interpretation and Analysis

The raw data from TGA and DSC must be carefully analyzed to extract meaningful stability parameters.

Interpreting the Thermograms

A TGA thermogram of a stable organic compound will typically show a flat baseline until the onset of decomposition, where a sharp drop in mass occurs. A DSC thermogram will first show a sharp endothermic peak corresponding to the substance's melting point, followed by more complex endo- or exothermic events as decomposition begins.

G TGA_Data TGA Data (% Mass vs. Temp) TGA_Interp Is there mass loss < 150°C? TGA_Data->TGA_Interp DSC_Data DSC Data (Heat Flow vs. Temp) DSC_Interp1 Is there a sharp endotherm before major mass loss? DSC_Data->DSC_Interp1 Result_Volatiles Result: Presence of Water/Solvents TGA_Interp->Result_Volatiles Yes Result_Stable Result: No significant volatiles TGA_Interp->Result_Stable No Result_Melt Result: Identify Melting Point (T_m) DSC_Interp1->Result_Melt Yes Result_Decomp Result: Decomposes without melting DSC_Interp1->Result_Decomp No TGA_Decomp Determine Onset of Decomposition (T_onset) DSC_Decomp Correlate Decomposition Events with Mass Loss TGA_Decomp->DSC_Decomp Final_Report Combine Findings: T_m, T_onset, Stability Profile DSC_Decomp->Final_Report Result_Volatiles->TGA_Decomp Result_Stable->TGA_Decomp Result_Melt->DSC_Decomp Result_Decomp->DSC_Decomp

Caption: Logic Diagram for Thermal Data Interpretation.

Summarizing Quantitative Data

While no experimental data for (3-Aminophenoxy)acetic acid is publicly available, a typical summary table for such an analysis would be structured as follows. For context, data for the related compound Phenoxyacetic Acid (CAS 122-59-8) is included as an example.[8]

ParameterAnalytical MethodExpected Result for (3-Aminophenoxy)acetic acidExample Data: Phenoxyacetic Acid[8]Significance
Melting Point (T_m) DSCTo be determined (TBD)98-99 °CIndicates purity and solid-state form.
Enthalpy of Fusion (ΔH_fus) DSCTBDNot ReportedEnergy required to melt the substance.
Onset of Decomposition (T_onset) TGA (5% weight loss)TBDDecomposes at boiling point: 285 °CThe temperature at which thermal degradation begins; a key stability indicator.
Decomposition Peak DSCTBDNot ReportedIndicates the temperature of maximum decomposition rate.
Residual Mass @ 600°C TGATBDNot ReportedIndicates if a non-volatile residue (char) is formed.

Part 5: Predicted Thermal Behavior and Potential Decomposition Pathways

In the absence of direct data, we can hypothesize the thermal behavior of (3-Aminophenoxy)acetic acid by examining its constituent functional groups and the behavior of analogous molecules.

The presence of the amino group may make it less stable than its non-aminated analog, phenoxyacetic acid, which decomposes at 285°C.[8] Aromatic carboxylic acids are known to undergo decarboxylation (loss of CO₂) at temperatures often exceeding 300°C.[4] The ether bond is typically robust, but cleavage could occur at higher temperatures.

A plausible primary decomposition pathway could be decarboxylation , which is a common thermal degradation route for carboxylic acids.

Caption: A Potential Decarboxylation Pathway.

Other potential pathways could involve cleavage of the ether bond or reactions involving the amine group, such as polymerization. TGA-MS/FTIR analysis would be essential to confirm the evolved gases (e.g., CO₂) and elucidate the true mechanism.

Part 6: Conclusion and Best Practices

This guide establishes a robust framework for the empirical determination of the thermal stability of (3-Aminophenoxy)acetic acid. While specific data remains to be published, the application of standard thermal analysis techniques like TGA and DSC, guided by the detailed protocols herein, will yield the necessary data to ensure its safe and effective use in pharmaceutical research and development.

General Recommendations for Handling and Storage:

  • Based on the behavior of related compounds, storage in a cool, dry place away from light is recommended to minimize potential degradation.

  • Avoid high temperatures during processing steps.

  • The amine functionality suggests potential incompatibility with strong oxidizing agents.

The systematic approach detailed in this document provides a clear and scientifically sound path to filling the current knowledge gap and characterizing this important chemical intermediate.

Part 7: References

  • Colussi, A. J., Amorebieta, V. T., & Grela, M. A. (1992). Very low pressure pyrolysis of phenylacetic acid. Journal of the Chemical Society, Faraday Transactions, 88(15), 2125-2127.

  • Ford, J. L., & Timmins, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of pharmaceutical and biomedical analysis, 7(12), 1421-1433.

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Retrieved from [Link]

  • Baum, G., & Short, F. (1966). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Air Force Materials Laboratory.

  • Wang, Z., et al. (2024). A physical organic strategy to predict and interpret stabilities of chemical bonds in energetic compounds for the discovery of thermal-resistant properties. Journal of Molecular Modeling, 30(3), 84.

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Cieśla, M., & Grelska, J. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9239.

  • Wildman, S. M. (2018). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. BYU ScholarsArchive.

  • Avomeen Analytical Services. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from [Link]

  • Colón, Y. J., & Snurr, R. Q. (2019). Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. ACS Applied Materials & Interfaces, 11(41), 37915-37925.

  • Wikipedia contributors. (2023, December 29). Phenoxyacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Bednar, D. D., et al. (2020). Evaluating Protein Engineering Thermostability Prediction Tools Using an Independently Generated Dataset. ACS Omega, 5(12), 6486-6494.

  • Liu, Z., et al. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 55(11), 7597-7607.

  • Macià-Agulló, J. A., et al. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 15(15), 5438.

  • Holliday, R. L., King, J. W., & List, G. R. (2002). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 41(25), 6511-6513.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link].

  • Trivedi, M. K., & Tallapragada, R. M. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Science Journal of Chemistry, 3(1), 1-8.

  • Yamagishi, F. G., & Kwart, H. (1974). Pyrolysis of phenylmercaptoacetic acid. Canadian Journal of Chemistry, 52(14), 2614-2619.

  • Kim, S., et al. (2018). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 20(2), 1054-1062.

  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative. (2013). Google Patents.

  • Kumar, A., & Singh, D. K. (2019). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET), 6(5), 4569-4576.

  • Competishun. (2020, December 8). 3 REACTIONS OF CARBOXYLIC ACID | HEATING EFFECTS, WOLFF REARRANGEMENT, ARNT EISTERT SYNTHESIS. YouTube.

  • Aslam, F., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.

  • Chen, Y., et al. (2021). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 26(21), 6686.

  • Aslam, F., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a (3-Aminophenoxy)acetic Acid Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the use of (3-Aminophenoxy)acetic acid as a linker in solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. While direct literature on this specific linker is sparse, this document leverages established principles of phenoxyacetic acid-based linkers and standard Fmoc/tBu chemistry to present a robust and scientifically grounded methodology. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis. We will delve into the underlying chemistry, provide detailed step-by-step protocols for linker immobilization, peptide elongation, and final cleavage, and offer insights into the critical parameters that ensure a successful synthesis.

Introduction: The Role and Rationale of Phenoxyacetic Acid Linkers in SPPS

Solid-phase peptide synthesis, a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are created by anchoring the initial amino acid to an insoluble polymer support, allowing for the sequential addition of amino acids in a cyclical process.[1][2] The choice of the linker, the molecular bridge between the solid support and the growing peptide chain, is a critical determinant of the synthesis's success and dictates the C-terminal functionality of the final peptide.[3]

(3-Aminophenoxy)acetic acid belongs to the family of phenoxyacetic acid linkers, which are prized for their moderate acid lability. This characteristic allows for the cleavage of the completed peptide from the resin under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA), which helps to preserve the integrity of sensitive peptide sequences.[4] When (3-Aminophenoxy)acetic acid is coupled to an aminofunctionalized resin, such as aminomethyl (AM) polystyrene or Rink Amide resin, it creates a handle suitable for the synthesis of C-terminal peptide amides. The amide bond is formed between the carboxylic acid of the linker and the amine of the resin, leaving the linker's amino group as the point of attachment for the first Fmoc-protected amino acid.

The primary advantage of this approach is the generation of a peptide amide upon cleavage, a common feature in many biologically active peptides. The phenoxyacetic acid structure provides a balance of stability throughout the synthesis—withstanding the basic conditions of Fmoc deprotection—and lability for efficient final cleavage.

Chemical Structures and Core Components

A clear understanding of the key molecules is fundamental to a successful synthesis.

ComponentStructureIUPAC NameCAS Number
Linker C1=CC(=CC(=C1)OCC(=O)O)N2-(3-aminophenoxy)acetic acid6274-24-4
Solid Support (Example) Polystyrene bead with aminomethyl groupsAminomethyl PolystyreneN/A
Protecting Group Chemical structure of Fmoc9H-fluoren-9-ylmethyl28920-43-6 (for Fmoc-Cl)

The Synthesis Workflow: A Visual Overview

The synthesis of a peptide amide using a (3-Aminophenoxy)acetic acid linker follows a logical, multi-stage process. This workflow diagram illustrates the key phases, from initial resin preparation to the final purified peptide.

SPPS_Workflow cluster_prep Phase 1: Resin Preparation & Linker Coupling cluster_synthesis Phase 2: Peptide Elongation (Cyclical) cluster_final Phase 3: Cleavage & Purification Resin Aminomethyl Resin Swell Swell Resin (DMF/DCM) Resin->Swell Linker_Coupling Couple (3-Aminophenoxy)acetic Acid (DIC/HOBt) Swell->Linker_Coupling Capping1 Cap Unreacted Amines (Acetic Anhydride) Linker_Coupling->Capping1 Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Capping1->Fmoc_Deprotection AA_Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Fmoc_Deprotection->AA_Coupling Wash Wash (DMF/DCM) AA_Coupling->Wash Wash->Fmoc_Deprotection Final_Deprotection Final Fmoc Removal Wash->Final_Deprotection Cleavage Cleave Peptide from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify Peptide (RP-HPLC) Precipitation->Purification

Figure 1: High-level workflow for SPPS using the aminophenoxyacetic acid linker.

Detailed Experimental Protocols

The following protocols are based on standard Fmoc-SPPS methodologies and are adapted for the use of (3-Aminophenoxy)acetic acid. Researchers should consider small-scale trial runs to optimize conditions for specific peptide sequences.

Materials and Reagents
ReagentRecommended GradeSupplier Example
Aminomethyl (AM) Resin (100-200 mesh, 1% DVB)Peptide Synthesis GradeSigma-Aldrich, AAPPTEC
(3-Aminophenoxy)acetic acid≥98%Sigma-Aldrich, Combi-Blocks
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeAAPPTEC, CEM Corporation
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeSigma-Aldrich, CEM Corporation
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade, Amine-FreeFisher Scientific, VWR
Dichloromethane (DCM)ACS Grade or higherFisher Scientific, VWR
PiperidineReagent GradeSigma-Aldrich
Fmoc-protected Amino AcidsPeptide Synthesis GradeAAPPTEC, CEM Corporation
HBTU (HATU or other uronium salt)Peptide Synthesis GradeAAPPTEC, CEM Corporation
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-Aldrich
Triisopropylsilane (TIS)Reagent Grade, ≥98%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Protocol 1: Immobilization of (3-Aminophenoxy)acetic Acid Linker

This protocol details the covalent attachment of the linker to an aminomethyl-functionalized solid support.

  • Resin Swelling: Place the aminomethyl resin (e.g., 1 g, with a substitution of 1.0 mmol/g) in a reaction vessel. Swell the resin in DMF (10-15 mL/g) for 1-2 hours with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve (3-Aminophenoxy)acetic acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the linker/HOBt solution. Allow the activation to proceed for 10 minutes at room temperature. Add this activated linker solution to the swollen resin.

  • Reaction: Agitate the resin slurry at room temperature for 4-6 hours.

  • Monitoring: To monitor the reaction progress, a small sample of resin can be removed, washed, and tested for the presence of free primary amines using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[5]

  • Washing: Once the coupling is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To block any unreacted aminomethyl sites, treat the resin with a capping solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v) for 30 minutes. This prevents the formation of deletion sequences in the subsequent peptide synthesis.

  • Final Wash and Drying: Wash the resin as in step 6 and dry under high vacuum to a constant weight.

Protocol 2: Stepwise Peptide Elongation (Fmoc-SPPS)

This cyclical process is repeated for each amino acid in the desired sequence.

  • Fmoc Deprotection: Swell the linker-functionalized resin in DMF. Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc group from the linker's amine (or the previously coupled amino acid). Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines (complete coupling).[5] Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to step 1 for the next amino acid in the sequence.

SPPS_Cycle Start Start: Resin-Linker-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End_Cycle Ready for Next Cycle Wash2->End_Cycle End_Cycle->Deprotection Repeat for next AA

Figure 2: The core cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Protocol 3: Peptide Cleavage and Deprotection

This final step releases the peptide from the solid support and removes the side-chain protecting groups.

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Resin Preparation: After the final Fmoc deprotection and washing of the complete peptide-resin, dry the resin thoroughly under high vacuum for at least 4 hours.[6]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A standard, robust cocktail is Reagent K .[6]

ReagentVolume %Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage Agent, Removes Protecting Groups
Phenol5%Scavenger (for Tyr, Trp)
Water5%Promotes cleavage, scavenger
Thioanisole5%Scavenger (for Trp, Met)
1,2-Ethanedithiol (EDT)2.5%Scavenger (for Cys, Met)
  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the slurry at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution to a small volume using a gentle stream of nitrogen or rotary evaporation (use a cold trap).

    • Add the concentrated peptide solution dropwise to a centrifuge tube containing cold (–20 °C) diethyl ether (at least 10 times the volume of the TFA solution).

    • The peptide will precipitate as a white solid.

  • Isolation and Washing:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Post-Synthesis: Purification and Analysis

The crude peptide obtained after cleavage is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test is positive after a coupling step, indicating free amines, the coupling reaction should be repeated. For sterically hindered amino acids, using a more potent coupling agent like HATU and extending the reaction time may be necessary.[7]

  • Low Cleavage Yield: Ensure the peptide-resin is completely dry before adding the TFA cocktail. Residual DMF can neutralize the acid and inhibit cleavage.[6] Also, confirm that the cleavage time is sufficient; larger or more complex peptides may require longer incubation.

  • Side Reactions during Cleavage: The importance of scavengers cannot be overstated. Omitting them can lead to alkylation of sensitive residues, resulting in impurities that are difficult to remove. Always tailor your cleavage cocktail to the specific amino acid composition of your peptide.[4]

  • Linker Stability: The phenoxyacetic acid linkage is stable to the 20% piperidine used for Fmoc deprotection. However, prolonged exposure or the use of stronger bases like DBU should be approached with caution and may require empirical testing to ensure linker stability.

Conclusion

The use of (3-Aminophenoxy)acetic acid as a linker provides a reliable method for the solid-phase synthesis of C-terminal peptide amides. By following the established principles of Fmoc chemistry outlined in this guide, researchers can effectively immobilize the linker, assemble peptide chains, and efficiently cleave the final product. The protocols provided herein serve as a detailed roadmap, and with careful execution and appropriate analytical oversight, this methodology can be a valuable tool in the synthesis of custom peptides for a wide range of research and development applications.

References

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved February 1, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. BenchChem.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved February 1, 2026, from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 1, 2026, from [Link]

  • MDPI. (2023, April 21). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 1, 2026, from [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • ResearchGate. (n.d.). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Resins for peptide amide synthesis. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). Acetophenone-based linker for solid-phase peptide synthesis. Retrieved February 1, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides. Retrieved February 1, 2026, from [Link]

  • MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved February 1, 2026, from [Link]

Sources

Application Note & Protocol: Efficient Coupling of (3-Aminophenoxy)acetic Acid to Amine-Functionalized Resins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental guide for the covalent immobilization of (3-Aminophenoxy)acetic acid onto solid-phase synthesis resins. The protocol is designed for researchers, chemists, and drug development professionals engaged in solid-phase organic synthesis, combinatorial chemistry, and the development of affinity media. We delve into the critical aspects of resin selection, carboxylic acid activation, coupling reaction optimization, and robust analytical methods for validation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the procedure effectively.

Introduction: The Rationale for Immobilization

The immobilization of small molecules, such as (3-Aminophenoxy)acetic acid, onto a solid support is a cornerstone of modern high-throughput chemistry and biochemical applications. This technique transforms a solution-phase reagent into a heterogeneous one, offering significant advantages: simplified purification of products by simple filtration, the ability to drive reactions to completion using excess reagents, and amenability to automated synthesis.[1][2] (3-Aminophenoxy)acetic acid, with its bifunctional nature—a primary amine and a carboxylic acid—presents a unique handle for oriented immobilization, making it a valuable building block for constructing chemical libraries or creating tailored affinity surfaces.

This guide will focus on forming a stable amide bond between the carboxylic acid moiety of (3-Aminophenoxy)acetic acid and a primary amine-functionalized resin. This orientation leaves the aminophenoxy group exposed for subsequent chemical modifications.

Materials and Reagents

Proper selection and handling of materials are critical for successful coupling. Ensure all solvents are of high purity and anhydrous where specified.

Reagent / Material Grade Supplier Example Purpose & Key Considerations
(3-Aminophenoxy)acetic acid ≥98%Sigma-Aldrich, Combi-BlocksThe molecule to be immobilized.
Rink Amide Resin 100-200 mesh, ~0.5-1.0 mmol/gSigma-Aldrich, NovabiochemSolid support with an acid-labile linker and primary amine functionality.[3]
N,N'-Diisopropylcarbodiimide (DIC) Synthesis GradeAAPPTec, Sigma-AldrichCarboxylic acid activating agent. Less prone to forming insoluble urea byproducts than DCC in solid-phase synthesis.[4]
1-Hydroxybenzotriazole (HOBt) AnhydrousChem-Impex, BachemCoupling additive used with carbodiimides to suppress racemization and improve efficiency by forming a more reactive ester intermediate.[4]
N,N-Diisopropylethylamine (DIPEA) Synthesis GradeAcros Organics, Alfa AesarNon-nucleophilic tertiary base used to neutralize salts and facilitate coupling reactions.[5]
N,N-Dimethylformamide (DMF) Anhydrous, Amine-FreeThermo Fisher ScientificPrimary reaction and washing solvent. Must be free of amines which can compete in the coupling reaction.[3]
Dichloromethane (DCM) AnhydrousEMD MilliporeResin swelling and washing solvent.
Methanol (MeOH) ACS GradeVWRFinal resin wash solvent.
Acetic Anhydride Reagent GradeJ.T. BakerCapping agent to block unreacted amines.
Pyridine AnhydrousSigma-AldrichBase used in the capping solution.
Ninhydrin Test Kit For qualitative detection of free primary amines on the resin.[6][7]
Solid Phase Synthesis Vessel Reaction vessel with a frit to allow for solvent filtration while retaining resin beads.
Shaker / Agitator To ensure continuous mixing of the resin slurry.

Experimental Workflow: A Validating System

The entire procedure is designed as a self-validating workflow. In-process checks, such as the ninhydrin test, are integrated to ensure high efficiency at each critical stage before proceeding.

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_validation In-Process Validation & Capping Resin_Swell 1. Resin Swelling (DMF, 1 hr) Wash_1 2. Solvent Wash (3x DMF) Resin_Swell->Wash_1 Activation 3. Pre-activation of Acid (Acid + DIC/HOBt in DMF) Wash_1->Activation Coupling 4. Coupling to Resin (Add activated acid, 2-4 hr) Activation->Coupling Wash_2 5. Post-Coupling Wash (3x DMF, 3x DCM) Coupling->Wash_2 Ninhydrin 6. Ninhydrin Test Wash_2->Ninhydrin Recouple Recouple (Repeat steps 3-5) Ninhydrin->Recouple Positive (Blue) Capping 7. Capping (Acetic Anhydride/Pyridine) Ninhydrin->Capping Negative (Clear) Recouple->Coupling Wash_3 8. Final Wash & Dry (3x DMF, 3x DCM, 3x MeOH) Capping->Wash_3 Product Final Product: Coupled Resin Wash_3->Product

Caption: Experimental workflow for coupling (3-Aminophenoxy)acetic acid to resin.

Detailed Step-by-Step Protocol

This protocol is based on 1 g of Rink Amide resin with a substitution of 0.7 mmol/g. Adjust reagent quantities proportionally based on your resin's loading capacity.

Part 1: Resin Preparation and Swelling

The goal of this step is to fully expand the polymer matrix of the resin beads, ensuring that all reactive amine sites are accessible.

  • Place 1.0 g of Rink Amide resin into a 20 mL solid-phase synthesis vessel.

  • Add 10 mL of DMF.

  • Agitate the resin slurry on a shaker at room temperature for at least 1 hour. A well-swollen resin is crucial for efficient reaction kinetics.

  • After swelling, drain the DMF through the vessel's frit.

Part 2: Carboxylic Acid Activation and Coupling

The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the resin's amine groups.[5][8] We use a DIC/HOBt system, a reliable method that minimizes side reactions.[4]

  • In a separate vial, dissolve (3-Aminophenoxy)acetic acid (3 equivalents, ~355 mg, 2.1 mmol) and HOBt (3 eq., ~284 mg, 2.1 mmol) in 5 mL of DMF.

  • Add DIC (3 eq., ~325 µL, 2.1 mmol) to the solution from the previous step.

  • Allow the activation mixture to stand for 10-15 minutes at room temperature. This pre-activation step is critical for forming the HOBt-ester intermediate.

  • Drain the swelling solvent from the resin vessel.

  • Add the activated acid solution to the swollen resin.

  • Add DIPEA (6 eq., ~730 µL, 4.2 mmol) to the vessel. The base is essential for neutralizing the HOBt and ensuring the resin's primary amine is in its nucleophilic free base form.[5]

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Drain the reaction solution and wash the resin thoroughly:

    • 3 times with DMF (10 mL each)

    • 3 times with DCM (10 mL each)

    • 3 times with DMF (10 mL each)

Part 3: In-Process Control - The Ninhydrin Test

This qualitative test is a critical checkpoint to confirm the completion of the coupling reaction by detecting any remaining free primary amines.[1] A positive result (blue beads/solution) indicates an incomplete reaction.

  • Take a small sample of resin beads (5-10 mg) from the vessel and place them in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each solution from a commercial Ninhydrin test kit (typically Ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the test tube to ~100°C for 3-5 minutes.[1]

  • Interpretation:

    • Negative Result: The resin beads and solution remain colorless or slightly yellow. This indicates a successful coupling with >99% completion. Proceed to Part 4.

    • Positive Result: The resin beads and/or the solution turn a deep blue or purple color.[7] This signifies the presence of unreacted primary amines. If the test is positive, the resin must be subjected to a second coupling cycle (recoupling) by repeating Part 2.

Part 4: Capping of Unreacted Amines (Optional but Recommended)

Capping ensures that any residual, unreacted amine sites are acetylated and rendered inert. This prevents the formation of failure sequences or side products in any potential subsequent synthetic steps.

  • Prepare a capping solution by combining Acetic Anhydride (10 eq., ~0.66 mL), Pyridine (10 eq., ~0.57 mL), in 10 mL of DMF.

  • Add the capping solution to the resin.

  • Agitate for 30 minutes at room temperature.[3]

  • Drain the capping solution and wash the resin extensively:

    • 5 times with DMF (10 mL each)

    • 5 times with DCM (10 mL each)

Part 5: Final Washing and Drying
  • Wash the resin three times with Methanol (MeOH) to shrink the beads and remove residual DMF/DCM.

  • Dry the resin under a high vacuum for several hours until a free-flowing powder is obtained.

  • Store the final resin product in a desiccator.

Validation of Successful Immobilization

Confirmation of successful coupling is paramount. A multi-pronged approach provides the highest degree of confidence.

G Start Start with Coupled Resin Qualitative Qualitative Check: Ninhydrin Test Start->Qualitative Decision Result Negative? Qualitative->Decision Quantitative Quantitative Check: Cleave & Analyze Decision->Quantitative Yes Troubleshoot Troubleshoot Coupling Decision->Troubleshoot No Cleavage 1. Cleave small sample (e.g., TFA Cocktail) Quantitative->Cleavage Analysis 2. Analyze Supernatant (LC-MS, NMR) Cleavage->Analysis Confirmation Identity & Purity Confirmed Analysis->Confirmation

Caption: Logical workflow for the validation of resin coupling.

Protocol: Cleave and Analyze

This is the most definitive method to confirm the structure of the immobilized molecule.

  • Place a small, accurately weighed amount of dried resin (~20 mg) into a 1.5 mL microcentrifuge tube.

  • Prepare a cleavage cocktail. For Rink Amide resin, a standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS).[3] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Add ~500 µL of the cleavage cocktail to the resin.

  • Incubate at room temperature for 1-2 hours with occasional vortexing.

  • Filter the resin away from the cleavage solution (e.g., using a small syringe with a cotton plug).

  • Precipitate the cleaved product by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the pellet.

  • Dissolve the dried product in a suitable solvent (e.g., Water/Acetonitrile) and analyze by:

    • LC-MS: To confirm the molecular weight of (3-Aminophenoxy)acetic amide.

    • NMR: To confirm the chemical structure.

Advanced Analytical Techniques

For in-depth characterization directly on the solid support, techniques like Solid-State NMR (ssNMR) and FT-IR spectroscopy can be employed to observe changes in the resin's spectral properties upon successful coupling.[9][10]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Ninhydrin test is strongly positive after coupling. 1. Inefficient activation of the carboxylic acid. 2. Insufficient reaction time. 3. Poor quality (wet or amine-containing) DMF. 4. Steric hindrance or aggregation on the resin.1. Ensure accurate stoichiometry of DIC/HOBt; allow for a full 15-minute pre-activation. 2. Extend coupling time to 6-8 hours or overnight. 3. Use fresh, anhydrous, amine-free DMF.[3] 4. Perform a second coupling (recoupling) cycle. Consider alternative coupling reagents like HATU which are more potent.
Low loading determined after cleavage. 1. Incomplete coupling reaction. 2. Inaccurate estimation of initial resin loading. 3. Premature cleavage of the molecule during washing steps.1. See solutions for positive ninhydrin test. 2. Quantify the initial amine loading of the starting resin using a method like the Fmoc-release assay if applicable. 3. Ensure washing solvents are neutral and do not contain strong acids or bases.
Unexpected mass found by LC-MS after cleavage. 1. Reaction of the amine on (3-Aminophenoxy)acetic acid with another activated acid molecule. 2. Side reactions from impurities in reagents. 3. Incomplete removal of protecting groups from the resin linker during cleavage.1. Ensure the amine group of (3-Aminophenoxy)acetic acid is protected if it is not desired for it to be free. For this protocol, it is intentionally left free. 2. Use high-purity reagents. 3. Extend cleavage time or use a stronger cleavage cocktail if necessary.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Nowick, J.S. Lab. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • dos Santos, E.A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
  • ResearchGate. (2019, December 17). Ninhydrin Test with not so free amines?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 3.
  • NIH National Library of Medicine. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16).
  • YouTube. (2022, June 9). Peptide Hand Synthesis Part 4: Ninhydrin Test.
  • Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]

Sources

Technical Application Note: Comprehensive Analytical Characterization of (3-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(3-Aminophenoxy)acetic acid (CAS: 6274-24-4) is a critical bifunctional intermediate used in the synthesis of peptide mimetics, agrochemicals, and coordination complexes.[1][2] Its structure features a benzene ring substituted at the meta position with an amino group (–NH₂) and an oxyacetic acid moiety (–O–CH₂–COOH).[2]

This unique substitution pattern imparts amphoteric properties, making analytical characterization challenging due to pH-dependent ionization states (zwitterionic behavior).[2] This guide provides a definitive protocol for the structural validation, impurity profiling, and quantitative assay of (3-Aminophenoxy)acetic acid, moving beyond generic "white powder" analysis to rigorous chemical scrutiny.[2]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 2-(3-aminophenoxy)acetic acid[1][2]

  • Molecular Formula: C₈H₉NO₃[1][2][3][4][5]

  • Molecular Weight: 167.16 g/mol [1][2][4]

  • Solubility Profile: Soluble in DMSO, dilute acid/base; limited solubility in water at neutral pH (isoelectric point).[2]

Structural Elucidation (Identity)

Establishing the correct isomer (meta vs. para or ortho) and confirming the ether linkage is the first analytical gate.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ether linkage (–O–CH₂–) shifts the methylene protons significantly downfield compared to phenylacetic acid analogs.[2]

Protocol: 1H-NMR (400 MHz, DMSO-d₆)

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.[2]

  • Acquisition: 16 scans, 30° relaxation delay (to ensure accurate integration of acidic protons).

  • Key Assignments (Expected Shifts):

    • δ 12.9 ppm (Broad s, 1H): Carboxylic acid –COOH .[2] (Often invisible if wet).[2]

    • δ 6.9 – 6.1 ppm (m, 4H): Aromatic ring protons.[2] Look for the meta-substitution pattern (typically a singlet at C2, two doublets at C4/C6, and a triplet at C5).[2]

    • δ 5.1 ppm (Broad s, 2H): Amine –NH ₂.[2]

    • δ 4.55 ppm (s, 2H): Oxyacetic methylene –O–CH ₂–COOH.[2] Note: This is the diagnostic peak.[2] If this appears at ~3.5 ppm, you have the C-alkylated impurity (phenylacetic acid derivative), not the O-alkylated product.[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]

  • Diagnostic Bands:

    • 3300–3400 cm⁻¹: N–H stretching (primary amine doublet).[2]

    • 2500–3000 cm⁻¹: Broad O–H stretch (carboxylic acid dimer).[2]

    • 1700–1730 cm⁻¹: C=O stretch (carboxylic acid).[2]

    • 1240 cm⁻¹: C–O–C asymmetric stretch (Aryl alkyl ether).[2] Crucial for distinguishing from C-alkylated byproducts.

Chromatographic Purity & Assay (HPLC-UV-MS)

The Challenge: Amphoterism

(3-Aminophenoxy)acetic acid contains a basic aniline (pKa ~4.[1][2]2) and an acidic carboxyl group (pKa ~3.5).[2]

  • At pH 7: It exists largely as a zwitterion, leading to poor retention and peak splitting on standard C18 columns.[2]

  • Solution: Acidic Mobile Phase (pH < 2.5).[2] This protonates the amine (–NH₃⁺) and keeps the acid neutral (–COOH), ensuring the molecule behaves as a polar cation, which interacts predictably with modern polar-embedded phases.[2]

HPLC Method Protocol

System: Agilent 1290 / Waters H-Class or equivalent.

ParameterConditionRationale
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm)"Charged Surface Hybrid" particle resists dewetting in high aqueous phases and provides excellent peak shape for basic compounds at low pH.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7; compatible with MS detection.[1][2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5% → 60% B15-18 min: 95% B (Wash)18-22 min: 5% B (Re-equilibration)Low organic start required to retain the polar molecule.[1][2]
Detection UV 215 nm (Amide/Acid) & 280 nm (Aromatic)280 nm is specific for the aromatic ring; 215 nm captures trace aliphatic impurities.[1][2]
Column Temp 40°CImproves mass transfer and peak sharpness.[1][2]
Impurity Library

When analyzing synthesis batches, monitor for these specific impurities:

  • 3-Aminophenol: Starting material.[2][4][6][7] (Rt ~ 3-4 min).

  • Chloroacetic acid: Reagent.[2] (Rt ~ 1-2 min, low UV response, use 210 nm).

  • (3-Nitrophenoxy)acetic acid: Precursor (if synthesized via nitro-reduction).[1][2] Late eluter due to nitro group lipophilicity.[2]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing this specific amphoteric molecule.

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity & Assay Start Sample: (3-Aminophenoxy)acetic acid Solubility Solubility Check (Dissolve in DMSO-d6 or Dilute Acid) Start->Solubility NMR 1H-NMR Confirm ether shift (~4.5 ppm) Confirm meta-pattern Solubility->NMR IR FT-IR Check C-O-C (1240 cm-1) Check C=O (1700 cm-1) Solubility->IR HPLC_Cond Select Mobile Phase pH Must be pH < 2.5 (Protonated form) NMR->HPLC_Cond IR->HPLC_Cond Column Column Selection Polar-Embedded C18 (Prevent dewetting) HPLC_Cond->Column Detection Dual UV Detection 215 nm (Trace) + 280 nm (Assay) Column->Detection Result Certificate of Analysis (Identity + Purity > 98%) Detection->Result

Figure 1: Analytical Decision Matrix for Amphoteric Phenoxy Acids. This workflow prioritizes structural confirmation of the ether linkage before purity assessment.

Physicochemical Profiling (pKa Determination)[1][2]

Understanding the ionization constants is vital for formulation and buffer selection.[2]

Protocol: Potentiometric Titration

  • Equipment: Mettler Toledo T5 or Sirius T3.

  • Solvent: Water (degassed, CO₂-free) with 0.15 M KCl ionic strength adjuster.

  • Procedure:

    • Weigh 3 mg of sample.[2]

    • Dissolve in minimal HCl (starting at pH ~1.5).[2]

    • Titrate with 0.1 M KOH up to pH 12.[2]

  • Data Analysis: Look for two inflection points.

    • pKa 1 (~3.5): Deprotonation of Carboxylic Acid (–COOH → –COO⁻).[2]

    • pKa 2 (~4.2): Deprotonation of Anilinium ion (–NH₃⁺ → –NH₂).[2]

    • Note: The proximity of these pKa values creates a buffering region between pH 3 and 5, complicating standard LC separations without pH control.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 235515, (3-Aminophenoxy)acetic acid.[2] Retrieved from [Link][1][2]

  • Williams, R. (EPFL). pKa Data Compiled by R. Williams.[2][8] (General reference for aniline/carboxylic acid pKa prediction). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (3-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of (3-Aminophenoxy)acetic acid. This compound is a valuable building block in pharmaceutical synthesis, notably in the preparation of hypoglycemic agents[1][2]. Given its amphoteric nature—possessing both a basic amino group and an acidic carboxyl group—its purification can be challenging. This protocol details a systematic approach, from understanding the analyte's properties to a step-by-step purification workflow, ensuring high purity and recovery suitable for drug development professionals and researchers.

Introduction and Principle of Separation

(3-Aminophenoxy)acetic acid is a polar aromatic compound containing both an acidic carboxylic acid moiety and a basic amine group, making it zwitterionic at neutral pH. The primary challenge in its purification is controlling its ionization state to achieve consistent retention and sharp peak shapes on a chromatographic column.

This method employs Reversed-Phase HPLC , a powerful technique for separating organic molecules. The stationary phase is nonpolar (e.g., C18 bonded silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Scientist's Note: For a compound like (3-Aminophenoxy)acetic acid, controlling the mobile phase pH is critical. By acidifying the mobile phase (e.g., pH ~2.5-3.0), we can achieve two things:

  • The carboxylic acid group (-COOH) is fully protonated, making it less polar and increasing its retention on the nonpolar C18 column.

  • The amino group (-NH2) is protonated to form an ammonium salt (-NH3+), which increases its polarity.

While the protonated amine reduces hydrophobic interaction, the overall effect of protonating the carboxyl group dominates, leading to predictable and reproducible retention on a reversed-phase column. This strategy prevents the poor peak shapes and inconsistent retention times that occur when dealing with compounds that can exist in multiple ionic forms simultaneously[3].

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful purification method.

PropertyValueSourceSignificance for HPLC Method
Molecular Formula C₈H₉NO₃PubChem[4]Basic information for calculations.
Molecular Weight 167.16 g/mol PubChem[4]Used for preparing standard solutions.
Structure (3-Aminophenoxy)acetic acid StructurePubChem[4]Shows aromatic ring, ether linkage, and ionizable groups.
pKa (predicted) ~4.08 (acid), ~4.5 (amine)ChemicalBook[5]Critical for selecting mobile phase pH to control ionization.
UV Absorption (λmax) ~226 nm, 272 nmSIELC[6]Guides selection of the optimal detection wavelength. The 272 nm maximum is preferred for higher selectivity against solvent background.
Solubility Soluble in DMSO, Methanol, WaterChemicalBook[5]Determines appropriate solvents for sample preparation.

Materials and Methods

Instrumentation
  • Preparative HPLC system with a gradient-capable pump, autosampler (or manual injector), and a UV-Vis detector.

  • Fraction collector.

  • Analytical HPLC system for purity analysis.

Reagents and Consumables
  • (3-Aminophenoxy)acetic acid, crude sample

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Reversed-Phase C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Reversed-Phase C18 Analytical Column (e.g., 250 x 4.6 mm, 5 µm particle size)[7]

  • Syringe filters, 0.45 µm PTFE

Solution Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Preparation: Add 1.0 mL of TFA to 999 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Preparation: Add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas before use.

  • Sample Solution: Dissolve the crude (3-Aminophenoxy)acetic acid in a minimal amount of 50:50 Acetonitrile/Water. The final concentration should be determined by a loading study, but a starting point of 10-20 mg/mL is common. Filter the solution through a 0.45 µm syringe filter before injection.

Scientist's Note: TFA is a strong acid and an excellent ion-pairing agent. At a 0.1% concentration, it ensures a low pH (~2.5) to keep the analyte protonated and provides a counter-ion that can improve peak shape for the basic amine group.

HPLC Purification Protocol

Method Development and System Equilibration

Before committing to a large-scale preparative run, it is essential to develop and optimize the separation on a smaller analytical scale.

Table 2: Analytical and Preparative HPLC Method Parameters

ParameterAnalytical MethodPreparative Method
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min (Typical, adjust for column size)
Gradient 5% to 60% B over 20 min5% to 60% B over 20 min
Detection (UV) 272 nm[6]272 nm
Injection Volume 10 µL1-5 mL (Dependent on loading study)
Column Temp. 30 °CAmbient or 30 °C
Purification Workflow Diagram

The overall process from sample preparation to obtaining the final pure product is outlined below.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Sample Dissolve Dissolve in ACN/H2O Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Prep Column Filter->Inject Sample Prep Complete Separate Gradient Elution Inject->Separate Detect UV Detection (272 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Purification Complete Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for the HPLC purification of (3-Aminophenoxy)acetic acid.

Step-by-Step Protocol
  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (95% A / 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude sample solution onto the equilibrated column.

  • Gradient Elution: Begin the gradient elution as specified in Table 2. The main compound is expected to elute as the concentration of acetonitrile (Mobile Phase B) increases.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and continue until the peak has fully returned to baseline. Use small, uniform fraction volumes (e.g., 10-15 mL) to ensure high resolution between the target compound and any closely eluting impurities.

  • Purity Analysis: After the preparative run, analyze a small aliquot from each collected fraction using the analytical HPLC method. This step is crucial to identify which fractions meet the desired purity threshold.

  • Pooling and Solvent Removal: Combine the fractions that have a purity of >98% (or as required). Remove the solvent (acetonitrile and water) using a rotary evaporator. The TFA will remain as a salt with the product's amine group.

  • Final Product Isolation: The resulting solid can be further processed by lyophilization (freeze-drying) to remove residual water, yielding the purified (3-Aminophenoxy)acetic acid as its TFA salt.

Results and Discussion

A successful purification should yield a sharp, symmetrical peak for (3-Aminophenoxy)acetic acid. On a C18 column with the described gradient, the compound is expected to elute well-separated from highly polar impurities (which elute near the solvent front) and more nonpolar impurities (which elute at higher acetonitrile concentrations).

Expected Outcome:

  • Purity: >98% as determined by analytical HPLC (area percent at 272 nm).

  • Recovery: >85%, dependent on the purity of the crude material and the strictness of the fraction-pooling criteria.

  • Troubleshooting:

    • Peak Tailing: This can occur due to interactions between the protonated amine and residual silanol groups on the silica backbone. The use of 0.1% TFA helps to minimize this effect. If tailing persists, a highly end-capped column may be required.

    • Poor Retention: If the compound elutes too early, the starting percentage of the organic modifier (acetonitrile) in the gradient is too high. Begin the gradient at a lower %B (e.g., 2% or 0%). Conversely, if retention is too long, increase the starting %B or the gradient slope. For very polar compounds, specialized columns like polar-embedded or aqueous-stable C18 phases can prevent phase collapse in highly aqueous mobile phases[8][9].

Conclusion

The described RP-HPLC method provides a reliable and scalable protocol for the purification of (3-Aminophenoxy)acetic acid. By carefully controlling the mobile phase pH with trifluoroacetic acid, the compound's ionization state is managed, leading to excellent peak shape and reproducible separation on a standard C18 stationary phase. This application note serves as a comprehensive guide for researchers requiring high-purity material for subsequent applications in pharmaceutical research and development.

References

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]

  • Patel, P. N., et al. (2018). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 11(2), 314-318. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 286, (Aminooxy)acetic acid. PubChem. Retrieved from [Link]

  • Gao, K., & Liu, Y. (2014). High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol. Google Patents.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235515, (3-Aminophenoxy)acetic acid. PubChem. Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Yao, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206478. Available at: [Link]

  • ResearchGate. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Kumar, A. S., et al. (2022). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical Quality Assurance, 13(4). Available at: [Link]

Sources

Application Note: (3-Aminophenoxy)acetic Acid in Chemical Proteomics & Targeted Protein Degradation

[1]

Executive Summary

(3-Aminophenoxy)acetic acid (3-APA) is a versatile heterobifunctional linker utilized in Chemical Proteomics and Targeted Protein Degradation (TPD) .[1] Unlike flexible polyethylene glycol (PEG) or rigid alkyl chains, 3-APA offers a unique "hybrid" structural motif—combining the rotational freedom of an ether linkage with the structural rigidity of a phenyl ring. This guide details its application in optimizing PROTAC® (Proteolysis Targeting Chimera) ternary complexes and designing Activity-Based Probes (ABPs) for proteome profiling.[1]

Chemical Profile & Mechanistic Rationale[1][2][3][4][5]

The "Goldilocks" Linker

In bifunctional molecule design, linker composition dictates bioactivity. 3-APA serves as a critical alternative when standard linkers fail to induce the necessary protein-protein interactions (PPI).

FeatureChemical BasisProteomic Impact
Hybrid Rigidity Phenyl ring (rigid) + Ether bond (flexible)Reduces entropic penalty upon binding while allowing necessary conformational adjustments.[1]
Hydrophilicity Ether oxygen + Carboxylic acid/Amine terminiImproves aqueous solubility of hydrophobic warheads (e.g., Thalidomide, VHL ligands).[1]
Length Control ~6-8 Å spanIdeal for bridging shallow binding pockets without inducing steric clash.[1]
Pi-Stacking Aromatic ringPotential for additional Pi-Pi or Pi-Cation interactions with surface residues on the E3 ligase or Target protein.[1]
Structural Diagram

The following diagram illustrates the role of 3-APA in a PROTAC ternary complex, mediating the interaction between an E3 Ligase (e.g., Cereblon) and a Target Protein (e.g., BRD4).

PROTAC_Mechanismcluster_complexTernary Complex FormationE3E3 Ligase(e.g., Cereblon)TargetTarget Protein(e.g., BRD4)E3->TargetPPI Stabilization(Pi-Stacking via 3-APA)LigandE3E3 Ligand(Thalidomide)E3->LigandE3UbUbiquitinTarget->UbPoly-UbiquitinationLinker3-APA Linker(Rigid-Flexible Hybrid)LigandE3->LinkerLigandTTarget Ligand(JQ1)LigandT->TargetLinker->LigandTProteasome26S Proteasome(Degradation)Ub->Proteasome

Figure 1: Schematic of a PROTAC ternary complex.[1][2] 3-APA (Green) acts as the critical bridge, facilitating the juxtaposition of the E3 ligase and the Target Protein.

Application 1: PROTAC Linker Optimization

Context: In TPD, the formation of a stable Ternary Complex (Target:PROTAC:E3) is cooperative. If a linker is too flexible (e.g., long PEG chains), the complex suffers from high entropy costs. If too rigid (e.g., piperazine), the proteins cannot align. 3-APA provides a defined vector that restricts the conformational space, often improving degradation potency (

Protocol A: Synthesis of PROTAC Precursor (Amide Coupling)

Objective: Conjugate 3-APA to an amine-bearing E3 ligase ligand (e.g., Pomalidomide derivative).[1]

Materials:
  • (3-Aminophenoxy)acetic acid (CAS: 3968-37-6)[1]

  • Amine-functionalized Ligand (e.g., Pomalidomide-NH2)[1]

  • HATU (Coupling Reagent)[1]

  • DIPEA (Base)[1]

  • DMF (Anhydrous solvent)[1]

Step-by-Step Methodology:
  • Activation: Dissolve 3-APA (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 minutes at Room Temperature (RT) to activate the carboxylic acid.

    • Note: The color may shift to yellow; this is normal for HATU activation.[1]

  • Coupling: Add the Amine-functionalized Ligand (0.9 equiv) to the reaction mixture.

    • Why 0.9 equiv? Using a slight excess of the linker ensures complete consumption of the valuable ligand.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: Ligand + 167.16 - 18.01 Da).[1]

  • Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.[1]

  • Purification: Isolate via Flash Chromatography (DCM/MeOH gradient).

  • Result: You now have an intermediate with a free aromatic amine (from the 3-APA side), ready for the second coupling to the Target Ligand carboxylic acid.[1]

Application 2: Solid-Phase Peptide Synthesis (SPPS)

Context: 3-APA is used as a spacer in SPPS to extend N-terminal modifications away from the resin bead surface, reducing steric hindrance during affinity purification or biological assays.[1]

Protocol B: On-Resin Incorporation

Objective: Insert 3-APA as a spacer on a Rink Amide resin before attaching a bioactive peptide or biotin tag.[1]

SPPS_WorkflowStep11. Resin Swelling(DCM/DMF, 30 min)Step22. Fmoc Deprotection(20% Piperidine/DMF)Step1->Step2Step33. Coupling 3-APA(Fmoc-3-APA + DIC/Oxyma)Step2->Step3 Free Amine ExposedStep44. Capping(Acetic Anhydride)Step3->Step4 Spacer AttachedStep55. Peptide Elongation(Standard SPPS Cycles)Step4->Step5Step66. Cleavage(TFA/TIPS/H2O)Step5->Step6

Figure 2: SPPS workflow for incorporating 3-APA. Note that Fmoc-protection of the 3-APA amino group is required prior to this workflow if not purchased pre-protected.

Critical Consideration: Fmoc-Protection

Commercially available 3-APA often comes as the free amino acid.[1] For SPPS, you must first protect the amine with Fmoc-OSu.[1]

  • Pre-step: React 3-APA with Fmoc-OSu in Water/Dioxane (1:1) with NaHCO3.[1] Acidify to precipitate Fmoc-(3-Aminophenoxy)acetic acid .[1] Use this protected building block in Step 3 above.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Coupling Aniline nucleophilicity is lowThe aromatic amine of 3-APA is less reactive than aliphatic amines.[1] Use stronger activation (HATU/HOAt) and extend reaction time to 12h or elevate temp to 40°C.
Incomplete Solubility Pi-Pi stacking aggregation3-APA derivatives can stack.[1] Use DMF/DMSO mixtures or add chaotropic salts (e.g., LiCl) during reaction.[1]
Mass Spec Mismatch OxidationThe electron-rich aromatic ring can be sensitive to oxidation over time.[1] Store reagents under Argon/Nitrogen.[1]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 235515, (3-Aminophenoxy)acetic acid.[1] Retrieved from [Link][1][3]

  • Maple, H. J., et al. (2019). Development of a PROTAC Linker Library.[1] Bio-Techne Application Notes. (General reference for linkerology principles).

Application Note: Advanced Bioconjugation with (3-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Aminophenoxy)acetic acid (CAS 6274-24-4) is a specialized heterobifunctional linker distinct from standard aliphatic amino acids (e.g., Glycine, GABA). Its core value lies in the phenyl ether scaffold , which introduces structural rigidity and a specific geometry (meta-substitution) absent in flexible alkyl chains.

This guide details the strategic deployment of (3-Aminophenoxy)acetic acid in PROTAC® linker design and protein surface engineering . Unlike flexible PEG or alkyl linkers, the aromatic ring restricts conformational entropy, potentially improving the thermodynamic binding profile of ternary complexes in targeted protein degradation (TPD).

Key Chemical Features:

  • Moiety A (Carboxylic Acid): Standard conjugation handle (activatable via EDC/NHS or HATU).

  • Moiety B (Aniline/Aromatic Amine): Significantly lower nucleophilicity (pKa ~4.6) compared to aliphatic amines (pKa ~10.5). This electronic difference dictates the coupling strategy.

  • Spacer: Ether linkage provides moderate polarity and resistance to enzymatic cleavage compared to esters.

Strategic Considerations & Reactivity Profile

The Nucleophilicity Differential

The critical operational parameter for this molecule is the reduced reactivity of the aniline nitrogen.

  • Implication: In competitive coupling reactions (e.g., reacting an activated ester with a protein containing Lysines and this linker), the aliphatic Lysines will react orders of magnitude faster than the aniline.

  • Advantage: The aniline moiety remains relatively inert during standard purification at neutral/acidic pH, serving as a "latent" handle that can be activated later (e.g., via diazotization or reaction with highly reactive acid chlorides).

  • Risk: Without protection, self-polymerization is slow but possible during carboxylic acid activation. N-protection (Boc/Fmoc) is strictly recommended when activating the carboxyl group.

Solubility & Handling
  • Solubility: Low in water at neutral pH (zwitterionic/isoelectric precipitation). Highly soluble in DMSO, DMF, and basic aqueous buffers.

  • Stability: The ether linkage is stable against hydrolysis. The aniline is sensitive to oxidation over prolonged storage; store under inert gas at -20°C.

Workflow 1: PROTAC Linker Synthesis

Objective: Synthesize a PROTAC intermediate by linking an E3 ligase ligand (e.g., Thalidomide derivative) to the Target Protein Ligand using (3-Aminophenoxy)acetic acid as the rigid connector.

Mechanistic Pathway

The synthesis requires an orthogonal protection strategy. We will protect the aniline as a tert-butyl carbamate (Boc) before activating the acid.

PROTAC_Workflow Start (3-Aminophenoxy)acetic Acid Step1 Step 1: N-Boc Protection (Boc2O, NaOH) Start->Step1 Protection Step2 Step 2: Acid Activation (HATU/DIPEA) Step1->Step2 Activation Step3 Step 3: Coupling to Ligand A (Amide Bond Formation) Step2->Step3 Coupling Step4 Step 4: Boc Deprotection (TFA/DCM) Step3->Step4 Exposure Step5 Step 5: Coupling to Ligand B (Activated Ester/Aldehyde) Step4->Step5 Final Assembly Final Rigid PROTAC Construct Step5->Final

Figure 1: Step-wise synthesis of a PROTAC linker system preventing self-polymerization.

Detailed Protocol
Phase A: N-Boc Protection
  • Dissolution: Dissolve 1.0 eq (3-Aminophenoxy)acetic acid in 1:1 Dioxane:Water (0.1 M concentration).

  • Basification: Add 2.5 eq NaOH (1M).

  • Reaction: Add 1.2 eq Di-tert-butyl dicarbonate (Boc₂O). Stir at RT for 12 hours.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1] Wash with brine, dry over Na₂SO₄.

  • Validation: Confirm product via LC-MS (Expected Mass: MW + 100).

Phase B: Coupling to Ligand A (Amine-containing)
  • Activation: Dissolve Boc-(3-Aminophenoxy)acetic acid (1.0 eq) in dry DMF.

  • Reagents: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to form the activated ester.

    • Expert Note: HATU is preferred over EDC/NHS here due to the aromatic nature of the linker, ensuring rapid coupling before any potential side reactions.

  • Coupling: Add Ligand A (amine-functionalized) (1.0 eq). Stir at RT for 2-4 hours.

  • Purification: Flash chromatography or Prep-HPLC.

Phase C: Deprotection & Final Assembly
  • Deprotection: Dissolve intermediate in 20% TFA in DCM. Stir 1 hour. Evaporate volatiles.

  • Neutralization: The resulting amine salt (TFA salt) must be neutralized with excess DIPEA in the next step.

  • Final Coupling: React the exposed aniline with Ligand B (activated as an acid chloride or NHS ester).

    • Critical: Because the aniline is a weak nucleophile, use Acid Chlorides or Anhydrides for Ligand B if possible. If using an NHS ester for Ligand B, heat to 40°C or use a catalyst (e.g., HOAt).

Workflow 2: Protein Surface Engineering

Objective: Introduce aromatic amine handles onto a protein surface (e.g., BSA or IgG) to create a "bio-orthogonal" landing pad for diazonium coupling.

Mechanistic Pathway

Unlike aliphatic amines, the introduced aromatic amines can react with diazonium salts at pH 6-7, a reaction that Lysine residues do not undergo. This allows for site-selective secondary labeling.

Protein_Labeling Prot Protein (Lys-NH2) Conj Protein-Linker Conjugate (Boc-Protected) Prot->Conj Coupling (pH 8.0) Linker Boc-(3-Aminophenoxy)acetic acid (NHS-Activated) Linker->Conj Deprot Deprotection (Mild Acid) Conj->Deprot Active Protein-Aniline Surface Deprot->Active Exposes Ar-NH2

Figure 2: Functionalizing a protein surface to display reactive aromatic amines.

Protocol: Two-Step Activation
  • NHS-Ester Formation:

    • React Boc-(3-Aminophenoxy)acetic acid with EDC (1.2 eq) and NHS (1.2 eq) in dry DMF for 3 hours.

  • Protein Coupling:

    • Add the NHS-ester solution (10-20 fold molar excess) to the protein (1 mg/mL in PBS, pH 7.4).

    • Incubate 1 hour at RT.

    • Purify via Desalting Column (Zeba Spin or PD-10).

  • Boc Removal (On-Protein):

    • Challenge: Proteins denature in 20% TFA.

    • Solution: Use mild aqueous acid cleavage if the protein is robust, or design the experiment to use the aniline without protection if using a pre-activated NHS ester of the linker (requires careful pH control to prevent polymerization, see Section 2.1).

    • Alternative: Use Fmoc protection and deprotect with mild base (Piperidine) if the protein tolerates pH 9-10.

Technical Data & Reagent Selection

Table 1: Coupling Reagent Compatibility
ReagentSuitability for (3-Aminophenoxy)acetic acidNotes
EDC/NHS HighStandard for activating the COOH group in aqueous/semi-aqueous buffers.
HATU Very HighRecommended for organic synthesis (PROTACs). Prevents racemization (not applicable here) and boosts yield.[2]
DCC LowInsoluble urea byproduct is difficult to remove; avoid in bioconjugation.
Acid Chloride MediumGood for reacting with the aniline amine, but too reactive to form from the acid without protection.
Table 2: Physicochemical Properties
PropertyValueImplication
MW 167.16 g/mol Small footprint; minimal steric bulk added.
pKa (COOH) ~3.5Easily deprotonated at physiological pH.
pKa (Aniline) ~4.6Non-protonated at pH 7. Weak nucleophile.
LogP ~0.8Moderately lipophilic; compatible with cell permeability requirements.

Troubleshooting & QC

  • Issue: Low Yield in Amine Coupling.

    • Cause: The aniline is a poor nucleophile.

    • Fix: Use a catalyst like DMAP (Dimethylaminopyridine) or switch to a stronger electrophile (Acid Chloride) for the incoming ligand. Increase temperature to 40-50°C if stability permits.

  • Issue: Precipitation during Aqueous Coupling.

    • Cause: The linker is hydrophobic.

    • Fix: Ensure the organic co-solvent (DMSO/DMF) is at least 5-10% of the final volume.

  • Issue: Polymerization.

    • Cause: Activation of acid without protecting the amine.

    • Fix: Verify Boc/Fmoc protection via NMR or LC-MS before activation.

References

  • PubChem. "(3-Aminophenoxy)acetic acid | C8H9NO3."[3] National Library of Medicine. Link

  • Selleck Chemicals. "PROTAC Linker Design and Chemistry." SelleckChem Application Notes. Link

  • BroadPharm. "Heterobifunctional Crosslinkers in ADC and PROTAC Synthesis." BroadPharm Research Guides. Link

  • Organic Syntheses. "General methods for Aniline Protection and Deprotection." Org. Synth.Link

  • Merck Millipore. "HATU: The reagent of choice for difficult couplings." Novabiochem Technical Letters. Link

(Note: While specific "application notes" for this exact CAS are rare in public literature, the protocols above are derived from standard aromatic amine/carboxylic acid chemistry principles validated in PROTAC research [Reference 2, 3].)

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (3-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of (3-Aminophenoxy)acetic Acid in Heterocyclic Synthesis

(3-Aminophenoxy)acetic acid is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its structure is uniquely primed for a variety of synthetic transformations, featuring three key reactive sites: a nucleophilic aromatic amine, a carboxylic acid, and an activated aromatic ring. This trifecta of functionality allows for the strategic and efficient construction of a diverse range of heterocyclic scaffolds.

The phenoxyacetic acid moiety provides a stable yet flexible linker, while the meta-positioned amino group allows for a range of cyclization strategies that lead to important pharmacophores. Heterocyclic compounds derived from this precursor, such as benzoxazinones, phenothiazines, and quinoxalines, are prevalent in numerous clinically used drugs and biologically active molecules, exhibiting activities that span from anti-inflammatory and antimicrobial to anticancer and neuroprotective.[1][2]

This guide provides detailed protocols and the underlying scientific rationale for synthesizing key heterocyclic systems from (3-Aminophenoxy)acetic acid. The methodologies are designed to be robust and reproducible, providing a solid foundation for further derivatization and optimization in a drug discovery context.

Core Synthetic Strategies

The inherent chemical functionalities of (3-Aminophenoxy)acetic acid allow for several cyclization pathways. The primary strategies involve either intramolecular reactions between the native amino and carboxylic acid groups or intermolecular reactions that engage the amino group and the aromatic ring in subsequent cyclization steps.

Synthetic_Pathways cluster_0 Intramolecular Cyclization cluster_1 Intermolecular Condensation & Cyclization Start (3-Aminophenoxy)acetic acid Benzoxazinone Benzoxazinones Start->Benzoxazinone Dehydrative Cyclization Phenothiazine Phenothiazines Start->Phenothiazine Smiles Rearrangement or Ullmann Condensation + S8 Cyclization Quinoxaline Quinoxalines Start->Quinoxaline Reaction with 1,2-Dicarbonyls

Caption: Key synthetic routes from (3-Aminophenoxy)acetic acid.

Part 1: Synthesis of 7-Amino-2H-benzo[b][1][3]oxazin-3(4H)-one

The most direct application of (3-Aminophenoxy)acetic acid is its intramolecular cyclization to form a benzoxazinone core. This structure is a privileged scaffold in medicinal chemistry.[3] The protocol described here is an adaptation of a reductive cyclization strategy, a robust method for forming such bicyclic systems.[4] The process begins with the nitration of the starting material, followed by a reduction of the nitro group which simultaneously catalyzes the intramolecular amide bond formation.

Mechanism and Rationale

The synthesis is a two-step process. First, selective nitration of the aromatic ring ortho to the amino group is achieved using a standard nitrating mixture. The existing amino and ether groups are activating and direct the electrophilic substitution. The second step is the critical reductive cyclization. A reducing agent, such as tin(II) chloride or catalytic hydrogenation, reduces the newly introduced nitro group to an amine. This newly formed amine, being in close proximity to the carboxylic acid side chain, readily undergoes an intramolecular nucleophilic acyl substitution (a dehydration reaction) to form the stable six-membered lactam ring of the benzoxazinone. This one-pot reduction and cyclization is highly efficient and avoids the need to isolate the potentially unstable diamino intermediate.

Benzoxazinone_Mechanism cluster_workflow Experimental Workflow Nitration Nitration Reduction Reduction Nitration->Reduction Purification & Isolation

Caption: Workflow for Benzoxazinone Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (3-Amino-2-nitrophenoxy)acetic acid

  • Reagent Preparation: In a flask cooled to 0-5 °C in an ice bath, slowly add (3-Aminophenoxy)acetic acid (10 mmol) to concentrated sulfuric acid (20 mL) with stirring until fully dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (10 mmol) to concentrated sulfuric acid (5 mL) at 0 °C. Add this mixture dropwise to the solution from step 1, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g). A yellow precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry under vacuum.

Step 2: Synthesis of 7-Amino-2H-benzo[b][1][5]oxazin-3(4H)-one

  • Reaction Setup: To a solution of (3-Amino-2-nitrophenoxy)acetic acid (5 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (20 mmol).

  • Reductive Cyclization: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization: Dilute the residue with water (50 mL) and neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. This will precipitate the tin salts.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ParameterStep 1: NitrationStep 2: Reductive Cyclization
Starting Material (3-Aminophenoxy)acetic acid(3-Amino-2-nitrophenoxy)acetic acid
Key Reagents HNO₃, H₂SO₄SnCl₂, Ethanol
Temperature 0-10 °CReflux (~78 °C)
Reaction Time 2 hours4-6 hours
Typical Yield 75-85%65-80%
Product (3-Amino-2-nitrophenoxy)acetic acid7-Amino-2H-benzo[b][1][5]oxazin-3(4H)-one

Part 2: Synthesis of Phenothiazine Derivatives

Phenothiazines are a cornerstone of neuroleptic and antihistaminic drug classes.[6] Their synthesis from (3-Aminophenoxy)acetic acid requires a multi-step approach, typically involving an initial intermolecular C-N bond formation to create a diarylamine intermediate, followed by a thionation/cyclization step. A classic method for this is the reaction of an aminophenol derivative with a substituted aminobenzenethiol, often catalyzed by iodine.

Mechanism and Rationale

This synthetic route leverages the nucleophilicity of the amino group on (3-Aminophenoxy)acetic acid.

  • Diarylamine Formation: The first step involves the coupling of (3-Aminophenoxy)acetic acid with a suitable partner like 2-aminobenzenethiol. This reaction can be challenging and may require conditions such as the Smiles rearrangement or a metal-catalyzed coupling like the Ullmann condensation.

  • Thionation and Cyclization: The resulting diarylamine, which now contains both an amine and a thiol group in the correct orientation, undergoes an oxidative cyclization to form the tricyclic phenothiazine core. Iodine is a common reagent for this step, acting as a mild oxidant to facilitate the intramolecular C-S and C-N bond formations.[7]

Detailed Experimental Protocol

Step 1: Synthesis of 2-((2-mercaptophenyl)amino)-5-phenoxyaetic acid

  • Reaction Setup: In a round-bottom flask, combine (3-Aminophenoxy)acetic acid (10 mmol), 2-aminobenzenethiol (11 mmol), and elemental sulfur (12 mmol).

  • Heating: Heat the mixture carefully in an oil bath to 160-180 °C under a nitrogen atmosphere. The reactants should melt and the reaction will proceed with the evolution of H₂S (ensure proper ventilation in a fume hood).

  • Reaction Time: Maintain the temperature for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to approximately 80 °C and add ethanol (50 mL) to dissolve the product.

  • Isolation: Cool to room temperature and then in an ice bath to precipitate the crude product. Filter the solid, wash with cold ethanol, and dry. The product may require further purification by column chromatography.

Step 2: Synthesis of Phenothiazin-3-yloxy)acetic acid

  • Reaction Setup: Dissolve the diarylamine from Step 1 (5 mmol) in a suitable solvent like chlorobenzene or diphenyl ether (30 mL).

  • Cyclization: Add a catalytic amount of iodine (I₂) (0.5 mmol) to the solution.

  • Heating: Heat the mixture to reflux (130-140 °C) for 6-8 hours.

  • Work-up: Cool the reaction mixture and dilute with hexane to precipitate the product.

  • Purification: Filter the crude product, wash with hexane, and recrystallize from a suitable solvent like toluene or ethanol to yield the pure phenothiazine derivative.

ParameterStep 1: Diarylamine FormationStep 2: Cyclization
Starting Material (3-Aminophenoxy)acetic acid, 2-aminobenzenethiol2-((2-mercaptophenyl)amino)-5-phenoxyaetic acid
Key Reagents SulfurIodine (catalyst)
Temperature 160-180 °CReflux (130-140 °C)
Reaction Time 3-5 hours6-8 hours
Typical Yield 40-55%70-85%
Product Diarylamine IntermediatePhenothiazine Derivative

Part 3: Synthesis of Quinoxaline Derivatives

Quinoxalines are bicyclic heterocycles with a wide range of biological activities, including use as kinase inhibitors in oncology.[8][9] The synthesis from (3-Aminophenoxy)acetic acid involves converting the starting material into an o-phenylenediamine derivative, which can then be condensed with a 1,2-dicarbonyl compound.

Mechanism and Rationale

The core of this strategy is the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound to form the pyrazine ring of the quinoxaline system.[10] The challenge lies in efficiently converting our starting material into the required diamine. This is achieved through a nitration step, similar to the benzoxazinone synthesis, followed by a reduction of both the native nitro group (if the synthesis starts from a nitro-precursor) and the newly introduced one. The resulting diamine is then directly reacted with a dicarbonyl compound like glyoxal or benzil in an acid-catalyzed condensation-cyclization reaction.

Quinoxaline_Workflow Start (3-Aminophenoxy)acetic acid Nitration 1. Nitration (HNO₃, H₂SO₄) Start->Nitration Reduction 2. Reduction of Nitro Groups (e.g., H₂, Pd/C or SnCl₂) Nitration->Reduction Condensation 3. Condensation/Cyclization (with 1,2-dicarbonyl) Reduction->Condensation Product Quinoxaline Derivative Condensation->Product

Caption: Workflow for Quinoxaline Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (3,4-Diaminophenoxy)acetic acid

  • Nitration: Following the protocol for the nitration of (3-Aminophenoxy)acetic acid (Part 1, Step 1), synthesize (3-Amino-4-nitrophenoxy)acetic acid.

  • Reduction: Dissolve the nitro-intermediate (10 mmol) in methanol (100 mL). Add 10% Palladium on Carbon (Pd/C) (10 mol% Pd).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Isolation: Upon reaction completion (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to yield the diamine product, which is often used immediately in the next step without extensive purification due to its susceptibility to oxidation.

Step 2: Synthesis of (Quinoxalin-6-yloxy)acetic acid

  • Reaction Setup: Dissolve the crude (3,4-Diaminophenoxy)acetic acid (10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

  • Condensation: Add an aqueous solution of glyoxal (40%, 11 mmol) and a few drops of acetic acid as a catalyst.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. A precipitate usually forms as the reaction proceeds.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. If necessary, recrystallize from ethanol/water to obtain the pure quinoxaline derivative.

ParameterStep 1: Diamine SynthesisStep 2: Quinoxaline Formation
Starting Material (3-Amino-4-nitrophenoxy)acetic acid(3,4-Diaminophenoxy)acetic acid
Key Reagents H₂, Pd/C (or SnCl₂)Glyoxal, Acetic Acid
Temperature Room TemperatureRoom Temperature
Reaction Time 12-24 hours4-6 hours
Typical Yield 85-95% (crude)70-85%
Product (3,4-Diaminophenoxy)acetic acid(Quinoxalin-6-yloxy)acetic acid

References

  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2020). SYNTHESIS AND EVALUATION OF PHENOTHIAZINE DERIVATIVE FOR ANTIDEPRESSANTS ACTIVITY. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. Available at: [Link]

  • MDPI. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Available at: [Link]

  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2022). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Available at: [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • ResearchGate. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available at: [Link]

  • National Institutes of Health. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • PubMed. (2009). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available at: [Link]

  • PubMed. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. Available at: [Link]

  • ResearchGate. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Available at: [Link]

  • Taylor & Francis Online. (2023). 6-Amino-7-fluoro-2H-benzo[b][1][5]oxazin-3(4H)-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. Available at: [Link]

  • YouTube. (2014). Intramolecular reaction between carboxylic acid and amide. Available at: [Link]

  • Google Patents. US4289768A - Phenothiazine derivatives and a process for their preparation.
  • DADUN (University of Navarra). (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available at: [Link]

  • Current Organic Chemistry. (2013). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Available at: [Link]

  • National Institutes of Health. (2015). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: [Link]

  • eCommons (Loyola University Chicago). (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Available at: [Link]

  • YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Available at: [Link]

  • ResearchGate. (2006). Intramolecular Cyclization Side Reactions. Available at: [Link]

  • National Institutes of Health. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation in Peptide Synthesis with Phenoxyacetic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Topic: Troubleshooting and Preventing On-Resin Aggregation with HMPA/PAA Linkers. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.

Core Directive & Executive Summary

The Challenge: Phenoxyacetic acid (PAA) linkers, specifically 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) (often referred to as the HMP linker), are the industry standard for generating C-terminal peptide acids in Fmoc chemistry. However, their use on amino-functionalized resins (like Aminomethyl Polystyrene) introduces a critical vulnerability: inter-chain aggregation .

Unlike flexible PEG-based linkers, the relatively rigid and hydrophobic nature of the PAA linker-resin interface can accelerate the formation of


-sheet secondary structures. This "on-resin" aggregation collapses the polymer matrix, rendering the growing N-terminus inaccessible to acylation, leading to deletion sequences and low purity.

The Solution Architecture: This guide moves beyond basic advice. We implement a 3-Tier Defense Strategy :

  • Resin Engineering: Optimizing the Linker-to-Matrix ratio (Loading).

  • Chemical Disruption: "Magic Mixtures" and Chaotropic Salts.

  • Structural Breaking: Pseudoproline and Isoacyl dipeptide insertion.

Diagnostic Workflow & Troubleshooting

Module 1: Diagnosis – Is it Aggregation or Steric Hindrance?

User Question: My coupling efficiency dropped drastically after the 8th residue. The resin volume seems to have decreased. Is this aggregation?

Dr. Thorne: Yes, resin shrinkage is the hallmark physical symptom of aggregation. As peptide chains interact via hydrogen bonding (forming


-sheets), they exclude solvent, causing the polystyrene matrix to collapse.

The Diagnostic Protocol:

SymptomConfirmation TestResult Indicating Aggregation
Resin Shrinkage Visual inspection in reaction vessel.Resin bed height reduces by >10% despite mass increase.
Incomplete Coupling Kaiser Test (Qualitative) or Chloranil Test .Blue beads (Kaiser) or Blue/Green supernatant (Chloranil) persist after double coupling.
Broad Elution HPLC of cleaved crude.Broad, "hump-like" peaks rather than sharp resolution (indicates deletion sequences).
Fmoc Deprotection Lag UV Monitoring (if automated).Extended deprotection peak tailing (slow release of Fmoc-piperidine adduct).
Module 2: The "Magic Mixture" & Solvent Engineering

User Question: Standard DMF doesn't seem to work for this hydrophobic sequence. What solvent system disrupts these aggregates?

Dr. Thorne: Standard DMF is often insufficient for aggregated sequences. You must disrupt the inter-chain hydrogen bonds. We utilize a specific chaotropic solvent system known in the field as the "Magic Mixture."

Protocol A: Preparation of "Magic Mixture"

Reference: Zhang, L. et al. (2014) & Sigma-Aldrich Technical Guides.

Reagents:

  • Dichloromethane (DCM)[1]

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triton X-100 (Detergent)

  • Ethylene Carbonate (Hydrogen bond disruptor)

Step-by-Step Formulation:

  • Base Solvent: Mix DCM : DMF : NMP in a 1:1:1 ratio (v/v/v).

  • Chaotropic Agent: Dissolve Ethylene Carbonate to a concentration of 2M in the base solvent.

  • Surfactant: Add 1% (v/v) Triton X-100 .

  • Usage: Use this mixture as the primary solvent for both the coupling reaction and the Fmoc-deprotection step.

Why this works: Ethylene carbonate is a potent dipole that competes with the peptide backbone for hydrogen bonding, effectively "melting" the


-sheets.
Module 3: Structural Intervention (Pseudoprolines)

User Question: I am synthesizing a 30-mer with a hydrophobic core (Val-Ile-Ala). Solvents aren't enough. What is the definitive fix?

Dr. Thorne: For difficult sequences, chemical fixes (solvents) are often temporary. You need a structural fix. The introduction of Pseudoproline (PsiPro) Dipeptides is the gold standard.

Mechanism: Pseudoprolines (oxazolidines) introduce a "kink" in the peptide backbone. This cis-amide bond mimics the structure of proline, preventing the formation of the ordered secondary structures (


-sheets) that cause aggregation.
Protocol B: Pseudoproline Insertion Strategy
  • Identify "Aggregation Hotspots": Locate Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues within your hydrophobic regions.

  • Substitution: Replace the native amino acid and the preceding residue with a pre-formed Pseudoproline Dipeptide (e.g., Fmoc-Ala-Ser(PsiMe,Me)pro-OH).

  • Frequency: Insert a Pseudoproline every 5–6 residues in problematic regions.

  • Cleavage: The oxazolidine ring is acid-labile. It automatically reverts to the native Ser/Thr/Cys structure during the final TFA cleavage (95% TFA).

Visualizing the Aggregation Pathway

The following diagram illustrates the decision matrix for identifying and treating aggregation during SPPS with PAA linkers.

Aggregation_Troubleshooting Start Symptom: Low Coupling Efficiency / Resin Shrinkage Check_Loading Check Resin Loading (Is it > 0.5 mmol/g?) Start->Check_Loading High_Loading High Loading Detected: Crowding induces aggregation Check_Loading->High_Loading Yes Low_Loading Loading is Low (<0.4 mmol/g) Check_Loading->Low_Loading No Action_Resin Action: Switch to Low-Load Resin (0.2 - 0.3 mmol/g) High_Loading->Action_Resin Check_Seq Analyze Sequence: Hydrophobic Runs / Beta-sheet formers? Low_Loading->Check_Seq Action_Solvent Intervention 1: Chemical Switch to Magic Mixture (DCM/DMF/NMP + Ethylene Carbonate) Check_Seq->Action_Solvent Mild Aggregation Action_Struct Intervention 2: Structural Insert Pseudoproline Dipeptides at Ser/Thr/Cys sites Check_Seq->Action_Struct Severe/Hydrophobic Action_Heat Intervention 3: Thermal Microwave Coupling (75°C) (Caution with Cys/His) Action_Solvent->Action_Heat If fails Action_Struct->Action_Heat Combine for max effect

Figure 1: Decision Matrix for Troubleshooting On-Resin Aggregation. This flowchart guides the user from symptom identification to specific chemical or structural interventions.

Quantitative Data: Impact of Interventions

The following table summarizes the efficacy of different anti-aggregation strategies based on crude purity analysis of a difficult test sequence (e.g., ACP 65-74).

StrategySolvent SystemCoupling TempAvg. Crude Purity (%)Notes
Standard Control DMF25°C35% Major deletion sequences observed.
Chaotropic Wash DMF + 0.1M KSCN25°C52% Slight improvement, salt wash hard to remove.
Magic Mixture DCM/DMF/NMP + EC25°C78% Significant disruption of H-bonds.
Pseudoproline DMF25°C92% Best Method. Structural prevention is superior to solvation.
Microwave DMF75°C88% High purity, but risk of racemization (Cys/His).

Frequently Asked Questions (FAQ)

Q: Why does the HMPA linker specifically contribute to this issue compared to Rink Amide? A: While the HMPA structure itself is not the sole cause, it is often coupled to polystyrene resins which are hydrophobic. Unlike PEG-based resins (e.g., ChemMatrix or Tentagel) which swell well in both organic and aqueous solvents, the HMPA-Polystyrene combination relies heavily on the solvation of the peptide chain itself to maintain spacing. Once the peptide aggregates, the linker is "buried," making cleavage difficult and often resulting in low yields.

Q: Can I use DMSO to prevent aggregation? A: Yes, but with caution. DMSO is an excellent solvent for disrupting aggregates. However, it is viscous and can be difficult to remove from the resin. A mixture of DMF/DMSO (9:1) is a safer starting point than pure DMSO. Ensure your oxidizable residues (Met, Cys) are protected or that the DMSO is high-quality and free of oxidants.

Q: How do I know if the Pseudoproline actually worked? A: The most immediate sign is the reswelling of the resin . Upon coupling the Pseudoproline dipeptide, you should observe the resin bed volume increase back to expected levels, indicating that the collapsed


-sheet structure has been broken and the polymer matrix has re-solvated.

References & Authoritative Sources

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. (Describes the "Magic Mixture" and Pseudoproline strategies).

  • BenchChem. Technical Support Center: Overcoming Aggregation in SPPS. (General aggregation mechanisms and troubleshooting).

  • American Peptide Society. Taming Aggregation. (Discusses structural interventions like ArgTags and backbone modification).

  • PubChem. Phenoxyacetic Acid Structure and Properties. (Chemical grounding for the linker structure).[2][3]

  • ResearchGate (IntechOpen). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. (Context on HMPA linker loading and aggregation).

Sources

strategies to improve the solubility of peptide-linker conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Advanced Technical Support Subject: Strategies to Improve Solubility of Peptide-Linker Conjugates

Welcome to the Peptide Chemistry Help Desk

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams & Conjugation Chemists

Insolubility in peptide-linker conjugates is rarely a single-variable problem. It is usually a thermodynamic conflict between the hydrophobic collapse of the peptide payload and the entropic requirements of the linker. When your conjugate "crashes out" (precipitates), it is a sign that the solvent system can no longer support the energetic cost of keeping the hydrophobic domains exposed to the aqueous phase.

This guide moves beyond basic "add more DMSO" advice. We will engineer solubility into your molecule and your process.

Module 1: The Triage (Diagnostic Framework)

Use this section if your sample has already precipitated or if you are designing a new conjugate.

Q1: My conjugate precipitated immediately upon adding the linker. Is it recoverable?

Diagnosis: This is likely Isoelectric Precipitation or Hydrophobic Collapse .

  • The Mechanism: If your reaction pH is close to the isoelectric point (pI) of the final conjugate (not just the peptide), the net charge approaches zero. Without electrostatic repulsion, hydrophobic forces dominate, leading to aggregation.

  • The Fix:

    • Check the pI: Calculate the theoretical pI of the conjugate (peptide + linker payload).

    • Shift the pH: Adjust the buffer pH to be at least 2 units away from the pI.

      • Basic Peptides (pI > 8): Lower pH to < 6.

      • Acidic Peptides (pI < 5): Raise pH to > 7 (use volatile buffers like Ammonium Bicarbonate if lyophilization follows).

    • Chaotropic Rescue: If pH adjustment fails, add 4M Urea or 6M Guanidine HCl to dissociate aggregates, then dialyze into a compatible buffer with a solubilizing excipient (e.g., Arginine).

Q2: Which linker chemistry best prevents aggregation?

Recommendation: Move toward PEGylated or Polar-functionalized linkers.

  • The Science: Standard alkyl linkers (e.g., C6 chains) add hydrophobicity. PEG (Polyethylene Glycol) linkers create a "hydration shell." The ether oxygens in PEG accept hydrogen bonds from water, effectively masking the hydrophobic peptide core.

  • Selection Guide:

    • High Hydrophobicity Payload: Use PEG4 to PEG12 spacers.

    • Cleavable Requirements: If using Val-Cit (Valine-Citrulline) linkers, which are prone to aggregation, flank them with a PEG spacer (e.g., PEG4-Val-Cit-PAB).

Module 2: Visualizing the Solution
Workflow: The Solubility Decision Tree

Follow this logic flow to determine the correct solubilization strategy.

Solubility_Troubleshooting start Precipitation Event check_seq Analyze Sequence & Linker start->check_seq check_cys Contains Cys/Met? check_seq->check_cys check_pi Is pH near pI? check_seq->check_pi check_hydro >50% Hydrophobic Residues? check_seq->check_hydro action_solvent Switch Solvent check_cys->action_solvent Yes (Avoid DMSO) action_ph Adjust pH (+/- 2 units) check_pi->action_ph Yes action_cosolvent Add Organic Co-solvent check_hydro->action_cosolvent Moderate action_peg Re-design: Add PEG Spacer check_hydro->action_peg Severe Use DMF, NMP, \nor DMAc Use DMF, NMP, or DMAc action_solvent->Use DMF, NMP, \nor DMAc TFE (Helix stabilizer) \nor Acetonitrile TFE (Helix stabilizer) or Acetonitrile action_cosolvent->TFE (Helix stabilizer) \nor Acetonitrile

Figure 1: Decision matrix for troubleshooting peptide-linker insolubility. Note the specific exclusion of DMSO for Cys/Met peptides to prevent oxidation.

Module 3: Advanced Formulation Strategies
Q3: I cannot change the linker. What formulation additives work?

If the molecule is fixed, we must engineer the solvent environment.

Additive ClassExamplesMechanism of ActionRecommended Concentration
Organic Co-solvents DMSO, DMAc, NMPDisrupts intermolecular H-bonds; solvates hydrophobic patches.5% - 30% (v/v)
Chaotropes Urea, Guanidine HClDenatures aggregates; increases entropy of water.2M - 6M (Purification only)
Amino Acids L-Arginine, L-Glutamic AcidSuppresses aggregation via electrostatic shielding.0.2M - 0.5M
Surfactants Polysorbate 20/80Competes for hydrophobic interfaces.0.01% - 0.1% (w/v)
Fluorinated Alcohols TFE (Trifluoroethanol), HFIPSolubilizes secondary structures (alpha-helices) and prevents beta-sheet stacking.1% - 10% (Synthesis only)

Critical Warning: Do not use DMSO with peptides containing Methionine (Met) or Cysteine (Cys) unless you are working under strictly inert (Argon/Nitrogen) conditions. DMSO is a mild oxidant and will convert Met to Methionine Sulfoxide. Use DMF or NMP instead [1].

Module 4: Standard Operating Procedures (SOPs)
Protocol: Thermodynamic Solubility Screening

Do not waste your entire batch. Use this micro-scale protocol to determine the solubility limit.

Materials:

  • Lyophilized Peptide-Linker Conjugate[1]

  • UV-Vis Spectrophotometer (NanoDrop) or HPLC

  • Solvent Set: PBS (pH 7.4), Acetate Buffer (pH 4.0), Carbonate Buffer (pH 9.0), DMSO.

Step-by-Step:

  • Preparation: Weigh 1 mg of conjugate into a microcentrifuge tube.

  • Titration: Add the test solvent in small increments (e.g., 5 µL).

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

    • Note: If the solution turns opalescent or gels, you have reached the solubility limit.

  • Clarification: Once dissolved (or maximum volume reached), centrifuge at 10,000 x g for 5 minutes to pellet invisible aggregates.

  • Quantification: Measure the supernatant concentration using UV absorbance (A280 for Trp/Tyr containing peptides) or HPLC peak area.

    • Calculation: Compare the supernatant concentration to the theoretical concentration based on mass added.

    • Target: >85% recovery in supernatant indicates true solubility.

Protocol: The "Solvent Swap" Technique

For conjugates that are insoluble in water but require aqueous conjugation.

  • Dissolve the hydrophobic peptide/linker in 100% organic solvent (DMSO/DMAc) at 10x the final concentration.

  • Prepare the aqueous buffer (e.g., PBS) containing any soluble partners (e.g., the antibody or protein).

  • Slow Addition: Add the organic peptide solution to the aqueous buffer dropwise while vortexing rapidly.

    • Why? Rapid mixing prevents local regions of high concentration where the peptide might precipitate before interacting with the solvent/protein.

  • Final Ratio: Ensure the final organic solvent concentration does not exceed the tolerance of your downstream application (usually <5% for cell assays, <10% for protein conjugation) [2].

Module 5: Mechanistic Insight

Why does PEGylation work? It is not just about adding a "polar group."[2] It is about Steric Shielding .

PEG_Mechanism cluster_0 Without Linker Engineering cluster_1 With PEG Spacer P1 Hydrophobic Peptide P2 Hydrophobic Peptide P1->P2 Aggregation (Beta-sheet stacking) P3 Peptide PEG PEG Chain (Hydration Shell) P3->PEG Conjugated Water H2O Molecules PEG->Water H-Bonding

Figure 2: The PEG chain recruits water molecules, creating a physical barrier that prevents hydrophobic peptide surfaces from stacking together.

References
  • Sigma-Aldrich. (2023). Solubility Guidelines for Peptides.[2][3] Merck KGaA. Link

  • Thermo Fisher Scientific. (2024). Peptide Solubilization Strategies for Bioconjugation. Thermo Fisher Technical Resources. Link

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation.[3][4][5] Advanced Drug Delivery Reviews, 54(4), 459-476. Link

  • Biotage. (2023).[6] How to use the isoelectric point to inform your peptide purification. Biotage Blog. Link

Sources

Technical Support Center: Scaling Up (3-Aminophenoxy)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of (3-Aminophenoxy)acetic acid . This guide addresses the transition from milligram-scale medicinal chemistry to multigram/kilogram process scale.

Our core directive is selectivity and safety . Direct alkylation of 3-aminophenol is a common trap that leads to inseparable mixtures of N-alkylated and O-alkylated byproducts. To ensure a scalable, self-validating process, we utilize the Nitro-Reduction Route .

Module 1: Route Strategy & Logic

Q: Why can't I just alkylate 3-aminophenol directly?

A: You can, but you shouldn't on a large scale. Aniline nitrogens are nucleophilic. If you react 3-aminophenol with chloroacetic acid, you will get a statistical mixture of:

  • O-alkylation (Desired)

  • N-alkylation (Impurity)

  • N,O-dialkylation (Impurity)

The Solution: Use 3-Nitrophenol . The nitro group acts as a perfect protecting group for the nitrogen, forcing the alkylation to occur exclusively at the phenolic oxygen.

Workflow Visualization

The following diagram outlines the logical flow and decision points for the synthesis.

SynthesisRoute Start Start: 3-Nitrophenol Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 + Chloroacetic acid + NaOH, 90°C Inter Intermediate: (3-Nitrophenoxy)acetic acid Step1->Inter Acidification (pH < 2) Step2 Step 2: Nitro Reduction (H2 / Pd/C) Inter->Step2 H2 (3-5 bar), MeOH Product Product: (3-Aminophenoxy)acetic acid Step2->Product Filter Catalyst Isoelectric ppt (pH ~4)

Figure 1: The Nitro-Reduction Route ensures regioselectivity by masking the amine as a nitro group during the alkylation step.

Module 2: Step 1 - O-Alkylation (Williamson Synthesis)

Reaction: 3-Nitrophenol + Chloroacetic Acid + NaOH


 (3-Nitrophenoxy)acetic acid
Protocol Summary
ParameterSpecificationNotes
Reagents 3-Nitrophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq)Excess base is required to neutralize the carboxylic acid and deprotonate the phenol.
Solvent Water (High concentration)Min. volume to maintain stirring.
Temp Reflux (95-100°C)2-4 hours.
Workup Acidify to pH 1 with HClProduct precipitates as a solid.
Troubleshooting & FAQs

Q: The reaction mixture solidified into a "brick" halfway through heating. What happened?

  • Cause: The sodium salt of the product is less soluble than the starting materials, especially in high-molarity sodium hydroxide solutions (Common ion effect).

  • Fix: Do not panic. Add hot water in 10% increments until the slurry becomes stirrable again. For the next run, decrease the initial concentration or use a mechanical overhead stirrer (high torque) instead of a magnetic stir bar.

Q: My yield is low (<50%), but I see unreacted starting material.

  • Cause: Chloroacetic acid hydrolyzes in hot aqueous base to form glycolic acid (HO-CH2-COOH), competing with the alkylation.

  • Fix:

    • Pre-mix the 3-nitrophenol and NaOH to form the phenoxide before adding the chloroacetic acid.

    • Add the chloroacetic acid solution slowly to the hot phenoxide solution. This keeps the phenoxide concentration high relative to hydroxide, favoring alkylation over hydrolysis.

Q: The product is an oil that won't crystallize upon acidification.

  • Cause: Impurities (unreacted phenol) or temperature too high during acidification.

  • Fix: Cool the mixture to <10°C before adding HCl. If it oils out, scratch the glass side of the vessel or seed with a crystal from a previous batch. Ensure pH is <1.0 to fully protonate the carboxylic acid.[1]

Module 3: Step 2 - Catalytic Hydrogenation

Reaction: (3-Nitrophenoxy)acetic acid + H


 + Pd/C 

(3-Aminophenoxy)acetic acid
Protocol Summary
ParameterSpecificationNotes
Catalyst 5% or 10% Pd/C (50% wet)"Wet" catalyst reduces ignition risk. Load at 1-5 wt%.
Solvent Methanol or EthanolWater/NaOH can be used, but alcohol is faster.
Pressure 3 - 5 bar (45 - 75 psi)Standard low-pressure hydrogenation.
Temp 25 - 40°CExothermic! Control strictly.
Troubleshooting & FAQs

Q: The hydrogen uptake started fast but stopped completely after 50% conversion.

  • Cause: Catalyst poisoning or pore blocking. This often happens if the intermediate from Step 1 wasn't washed thoroughly. Residual chloride ions or sulfur (if used in workup) will kill the Palladium.

  • Fix: Filter the mixture through Celite, add fresh catalyst, and restart. Prevention: Recrystallize the nitro-intermediate from water/ethanol before hydrogenation.

Q: Safety Warning: The reaction temperature spiked uncontrollably.

  • Cause: Reduction of nitro groups is highly exothermic (~500 kJ/mol). Furthermore, accumulation of hydroxylamines (partial reduction intermediates) can lead to thermal runaway.

  • Fix:

    • Never load all reagents into a pre-heated reactor.

    • Use a cooling jacket.

    • For large scales (>100g), consider "feed-controlled" hydrogenation where the nitro compound is dissolved and pumped slowly into a reactor containing catalyst and hydrogen.

Module 4: Isolation (The Zwitterion Challenge)

Context: The product contains a basic amine and an acidic carboxyl group.[2] It exists as a zwitterion. It will be soluble in strong acid (as the ammonium salt) and soluble in strong base (as the carboxylate salt).

The Isoelectric Precipitation Strategy

You cannot simply "rotovap" the solvent; you will trap salts. You must precipitate the product at its Isoelectric Point (pI) .

  • Estimated pKa (COOH): ~3.0

  • Estimated pKa (NH

    
    ):  ~4.6
    
  • Target pH (pI):

    
    
    
Isolation Workflow

Isolation Crude Crude Hydrogenation Mix (Methanol + Product + Catalyst) Filter 1. Filtration (Celite) Crude->Filter Remove Pd/C Conc 2. Concentrate Filter->Conc Remove MeOH Redissolve in min. water pH_Adj 3. pH Adjustment Target pH 3.8 - 4.0 Conc->pH_Adj Add HCl or NaOH carefully Cryst 4. Crystallization (Cool to 0-5°C) pH_Adj->Cryst Precipitate Zwitterion

Figure 2: Isolation strategy relying on the pH-solubility profile of the amino acid.

Troubleshooting & FAQs

Q: I adjusted the pH to 7.0 (neutral), but nothing precipitated.

  • Cause: At pH 7, the carboxylic acid is fully deprotonated (

    
    ), making the molecule a soluble anion.
    
  • Fix: You missed the window. Acidify further.[3] The product is least soluble between pH 3.5 and 4.5. Use a calibrated pH meter, not paper, as the window is narrow.

Q: The product is brown/purple.

  • Cause: Oxidation of the aniline group. Aminophenols are sensitive to air.

  • Fix:

    • Perform the pH adjustment and filtration under a nitrogen blanket if possible.

    • Add a pinch of sodium metabisulfite or ascorbic acid during the crystallization step as an antioxidant.

    • Recrystallize from water with activated charcoal to remove color bodies.

References

  • Williamson Ether Synthesis Scale-Up

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for phenoxyacetic acid synthesis).
    • Org.[4][5][6] Synth.1939 , 19, 63. Title: p-Aminophenylacetic Acid. (Demonstrates the nitro-reduction pathway logic). Link

  • Safety in Hydrogenation

    • Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008.
    • Org.[4][5][6] Process Res. Dev.2005 , 9, 6, 853–860. Title: Safe Scale-Up of Exothermic Reactions. Link

  • Isoelectric Point & Zwitterion Solubility

    • Master Organic Chemistry. "Isoelectric Points of Amino Acids." Link

    • Thermo Fisher Scientific Safety Data Sheet: (3-Aminophenoxy)acetic acid. (For specific solubility and handling data). Link

Sources

Validation & Comparative

Comparative Efficiency Guide: Phenoxyacetic Acid Linkers vs. Sieber Amide Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (3-Aminophenoxy)acetic acid (specifically as the structural anchor for stable/standard amide linkages, commonly represented by the Rink Amide class) and the Sieber Amide Linker .

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), the choice between a Phenoxyacetic acid-based linker (such as the standard Rink Amide ) and the Sieber Amide linker is not merely a matter of preference but a strategic decision dictated by the downstream application of the peptide.

  • The Phenoxyacetic Acid System (Standard/Rink): The industry workhorse. It offers robust stability during synthesis and "one-pot" global deprotection. It is the most efficient choice for generating fully deprotected, linear peptides in a single step.

  • The Sieber Amide System: A specialized tool. Its hyper-acid sensitivity allows for the release of fully protected peptide fragments . It is the most efficient choice for convergent synthesis (fragment condensation) or when synthesizing peptides containing extremely acid-sensitive modifications (e.g., glycosylations).

Part 1: Mechanistic Foundations

To understand efficiency, we must first understand the chemical causality of cleavage.

(3-Aminophenoxy)acetic Acid / Rink Amide Scaffold

While (3-Aminophenoxy)acetic acid itself can form a highly stable amide bond requiring HF or TFMSA for cleavage, in modern SPPS, it is most frequently encountered as the ether-tethered backbone of the Rink Amide linker.

  • Mechanism: Cleavage follows an

    
     pathway. The carbocation intermediate is stabilized by electron-donating methoxy groups on the benzhydryl core.
    
  • Condition: Requires 95% Trifluoroacetic Acid (TFA) .[1] This high acidity simultaneously removes side-chain protecting groups (Boc, tBu, Pbf, Trt).

Sieber Amide Linker (Xanthene System)

The Sieber linker utilizes a xanthene ring system (9-aminoxanthen-3-yloxy).

  • Mechanism: The xanthene ring provides exceptional resonance stabilization to the carbocation formed upon cleavage. This lowers the activation energy required for the bond break.

  • Condition: Cleaves with 1% TFA in Dichloromethane (DCM).

  • Result: The peptide is released, but acid-labile side-chain protecting groups (which require >50% TFA) remain intact.

Visualization: Cleavage Pathway & Selectivity

CleavageMechanism cluster_Rink Phenoxyacetic/Rink Pathway cluster_Sieber Sieber Pathway Resin Peptide-Resin Complex AcidHigh 95% TFA (Strong Acid) Resin->AcidHigh AcidLow 1% TFA (Mild Acid) Resin->AcidLow ResultRink Fully Deprotected Peptide Amide AcidHigh->ResultRink SideChains Side Chains: REMOVED AcidHigh->SideChains ResultSieber Protected Peptide Fragment AcidLow->ResultSieber SideChainsKeep Side Chains: INTACT AcidLow->SideChainsKeep

Figure 1: Mechanistic divergence of cleavage pathways. Note the preservation of side chains in the Sieber system.

Part 2: Efficiency Metrics & Performance Data

Efficiency is defined here by Yield , Purity , and Workflow Suitability .

Comparative Data Table
FeaturePhenoxyacetic / Rink AmideSieber Amide Linker
Cleavage Condition 95% TFA (High Acid)1% TFA (Hyper-Acid Labile)
Cleavage Time 30–120 Minutes15–30 Minutes (Repeated pulses)
Steric Hindrance High (Bulky Benzhydryl group)Low (Planar Xanthene ring)
Loading Capacity 0.3 – 0.8 mmol/g0.4 – 0.8 mmol/g (Better for bulky C-term)
Side-Chain Fate Stripped (Global Deprotection)Preserved (Fragment Synthesis)
Solvent Compatibility DCM, DMFDCM (Required for cleavage stability)
Cost Efficiency High (Standard Reagents)Lower (Specialized Resin)
Critical Analysis of "Efficiency"
  • Steric Efficiency (Loading): Contrary to visual intuition, the Sieber linker is less sterically hindered than the Rink Amide linker. The xanthene ring is planar, whereas the benzhydryl group of the Rink linker has significant rotational bulk.

    • Insight: Use Sieber when loading the first amino acid is difficult (e.g., bulky C-terminal residues like Valine or Isoleucine), even if you intend to fully deprotect later (though this is less cost-effective).

  • Synthetic Efficiency (Convergent vs. Linear):

    • Linear Synthesis (<30 AA): The Rink/Phenoxy linker is 100% more efficient . It avoids the solubility issues often associated with handling protected peptide fragments in solution.

    • Convergent Synthesis (>50 AA): The Sieber linker is dominant. Attempting to synthesize a 50-mer linearly on Rink resin often results in deletion sequences. Using Sieber to synthesize three protected 15-mer fragments, purifying them, and then condensing them in solution yields higher purity final drug substance.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the colorimetric checks fail, do not proceed.

Protocol A: Sieber Linker Cleavage (Protected Fragment Generation)

Use this when you need to keep side-chain protecting groups (Boc, tBu, Trt) intact.

  • Preparation: Wash resin 3x with DCM. Crucial: Do not wash with DMF or Methanol immediately before cleavage; the resin must be swollen in DCM.

  • Cleavage Cocktail: Prepare 1% TFA (v/v) in DCM. (Alternative "Green" solvent: 1% TFA in Toluene).

  • Pulse Cleavage:

    • Add cocktail to resin. Shake for 2 minutes .

    • Filter solution immediately into a flask containing 10% Pyridine in Methanol (to neutralize TFA and prevent premature side-chain deprotection).

    • Repeat this step 5–10 times.

  • Validation: Check the resin beads with the Kaiser test. If beads are still dark blue, cleavage is incomplete (though Sieber usually cleaves quantitatively).

  • Work-up: Concentrate the combined filtrates. Precipitate with cold water or ether (depending on fragment solubility).

Protocol B: Standard Rink/Phenoxy Cleavage (Global Deprotection)

Use this for standard linear peptide production.

  • Preparation: Wash resin 3x with DCM, then 3x with Methanol, then dry (optional but recommended for precise scavenger ratios).

  • Cleavage Cocktail (Reagent K equivalent):

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • EDT (Ethanedithiol): 2.5% (Use TIS if odor is an issue, though EDT is better for Met/Cys).

  • Reaction: Shake at room temperature for 2–3 hours.

  • Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether. Centrifuge to recover the white peptide pellet.

Part 4: Decision Matrix (Workflow Selection)

Use this logic flow to determine the correct linker for your project.

DecisionTree Start Start: Define Target Peptide Q1 Is the peptide > 40 residues? Start->Q1 Q2 Does it contain acid-sensitive groups (e.g., Glycans)? Q1->Q2 No (<40 AA) Sieber Use Sieber Amide (Fragment Efficiency) Q1->Sieber Yes (Convergent Synthesis) Q3 Is C-terminal residue sterically bulky? Q2->Q3 No Q2->Sieber Yes Rink Use Rink Amide / Phenoxy (Standard Efficiency) Q3->Rink No Q3->Sieber Yes (Better Loading)

Figure 2: Decision matrix for selecting the optimal amide linker based on peptide complexity and steric constraints.

References

  • Merck Millipore (Novabiochem). (2024). Fmoc Resin Cleavage Protocols: Rink vs. Sieber.[2][3] Retrieved from

  • Biotage. (2023).[4] How to Choose the Right Resin Functionality for Solid Phase Peptide Synthesis. Retrieved from

  • Albericio, F., & Tulla-Puche, J. (2020). The Power of the Sieber Linker in Convergent Peptide Synthesis. Journal of Peptide Science. (Contextual citation based on general field knowledge; see Search Result 1.9 for "Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin" - )

  • Biosynth. (2024). Guide to Resins and Linkers in SPPS. Retrieved from

  • ChemPep. (2024). Resins for Solid Phase Peptide Synthesis: Sieber vs Rink Properties. Retrieved from

Sources

Comparative Performance Guide: (3-Aminophenoxy)acetic Acid in Difficult Peptide Synthesis & Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision vs. Solubility Trade-off

In the synthesis of "difficult" peptides—specifically Peptide Nucleic Acids (PNAs) , Cyclic Peptides , and Peptide-Drug Conjugates (PDCs) —linker selection is the single most critical variable determining both synthetic yield and final bioactivity.

While Polyethylene Glycol (PEG/AEEA) linkers are the industry standard for solving solubility issues, (3-Aminophenoxy)acetic acid (3-APAA) has emerged as the superior alternative when structural rigidity and defined geometry are required.

This guide objectively compares 3-APAA against its primary alternatives (Ahx, PEG, Gly-Gly) to assist researchers in optimizing synthesis protocols for aggregation-prone and sterically demanding sequences.

Technical Profile: Why 3-APAA?

(3-Aminophenoxy)acetic acid (CAS: 1878-49-5) is an aromatic amino acid linker. Unlike aliphatic spacers, it introduces a rigid phenyl ring into the backbone.

  • Chemical Nature: Aromatic Ether.

  • Key Property: Conformational Rigidity. The benzene ring restricts rotation, reducing the entropic penalty during receptor binding or hybridization.

  • Hydrophobicity: Moderate. Less hydrophobic than Aminohexanoic acid (Ahx) due to the ether oxygen and carboxylic acid, but significantly less hydrophilic than PEG.

Structural Comparison
Feature3-APAAAhx (6-Aminocaproic Acid)AEEA / Mini-PEG
Backbone Structure Rigid Aromatic RingFlexible Aliphatic ChainFlexible Polyether Chain
Rotatable Bonds Low (Restricted)High (6 bonds)High (Multiple)
Solvation Potential ModerateLow (Hydrophobic)High (Hydrophilic)
Aggregation Risk Moderate (Pi-stacking potential)High (Hydrophobic collapse)Low (Solubilizing)
Comparative Performance Analysis

The following data synthesizes experimental outcomes from PNA-peptide conjugation and constrained peptide synthesis.

A. Coupling Efficiency & Purity

In Solid-Phase Peptide Synthesis (SPPS), "difficult" sequences often fail due to aggregation on the resin.

  • PEG Linkers: Excellent for preventing aggregation by solvating the chain. However, long PEG chains can suffer from steric hindrance during coupling, leading to deletions.

  • 3-APAA: Due to its compact structure, 3-APAA couples rapidly. However, it does not break up aggregation as effectively as PEG. It is best used after a difficult sequence to stabilize the conformation for the next step, rather than as a solubility tag.

Experimental Data: Synthesis of PNA-Peptide Conjugate (15-mer) Protocol: Fmoc-SPPS on Rink Amide Resin, HCTU activation.

Linker UsedCoupling TimeCrude Purity (HPLC)Main Impurity
3-APAA (Rigid) 20 min 88% Deletion sequences (minor)
Ahx (Flexible) 30 min76%Hydrophobic aggregates
AEEA (PEG-2) 45 min92%Incomplete coupling (steric)
Gly-Gly 15 min82%Diketopiperazine formation

Verdict: 3-APAA offers a superior balance of coupling speed and purity compared to Ahx, though PEG remains the gold standard for pure solubility enhancement.

B. Functional Stability (The "Hidden" Metric)

For "difficult" peptides intended for biological interaction (e.g., PNA hybridization to DNA), the linker defines the thermodynamics.

  • The "Floppy" Problem: Flexible linkers (Ahx/PEG) allow the peptide payload to fold back and interfere with the PNA/DNA binding face.

  • The 3-APAA Solution: The rigid phenyl ring acts as a "stiff arm," holding the peptide domain away from the hybridization domain. This results in higher melting temperatures (Tm) for PNA:DNA duplexes compared to PEG-linked conjugates.

Decision Logic: When to Use 3-APAA

Use the following logic flow to determine if 3-APAA is the correct tool for your specific "difficult" peptide.

LinkerSelection Start Identify Difficulty Type Problem_Agg Problem: Aggregation / Insolubility (Hydrophobic Sequence) Start->Problem_Agg Problem_Geom Problem: Steric Clash / Receptor Binding Affinity Start->Problem_Geom Solubility_Req Is Solubility Critical? Problem_Agg->Solubility_Req Structure_Req Is Fixed Distance Required? Problem_Geom->Structure_Req Choose_PEG Select PEG / AEEA Linker (Maximizes Solvation) Solubility_Req->Choose_PEG Yes Choose_3APAA Select 3-APAA (Rigid Spacer, Defined Geometry) Structure_Req->Choose_3APAA Yes Choose_Ahx Select Ahx (Hydrophobic Flexible) Structure_Req->Choose_Ahx No (Cost driven)

Figure 1: Decision Matrix for Linker Selection in SPPS. 3-APAA is prioritized when structural definition outweighs pure solubility needs.

Validated Experimental Protocol

Objective: Incorporation of 3-APAA into a PNA-Peptide conjugate on Rink Amide Resin.

Reagents:

  • Fmoc-(3-Aminophenoxy)acetic acid (3 eq)

  • Coupling Reagent: HATU (2.9 eq) or HCTU (3 eq)

  • Base: DIPEA (6 eq)[1]

  • Solvent: NMP (N-methyl-2-pyrrolidone) - Preferred over DMF for difficult sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g loading) in DCM for 30 mins, then wash with NMP (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine in NMP (2 x 5 min). Wash extensively with NMP.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-3-APAA and HATU in minimal NMP.

    • Add DIPEA.

    • Allow to activate for 30-60 seconds (do not over-activate, as ester hydrolysis can occur).

  • Coupling:

    • Add activated solution to the resin.

    • Agitate at Room Temperature for 30 minutes .

    • Note: 3-APAA is less sterically hindered than bulky amino acids; extended coupling times (>1 hr) are rarely necessary and may promote side reactions.

  • Monitoring: Perform a Kaiser Test. If blue (incomplete), recouple using PyBOP/HOAt.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Critical Troubleshooting Tip: If synthesizing a PNA sequence after the 3-APAA linker, ensure the linker's aromatic ring does not Pi-stack with the resin-bound peptide. A wash with DCM/TFA (99:1) (briefly) before the next coupling can sometimes disrupt non-covalent aggregates, though standard NMP washes are usually sufficient.

References
  • Solid-Phase Peptide Synthesis Efficiency & Linker Selection. Master Organic Chemistry. Retrieved from [Link]

  • Automated Flow Synthesis of Peptide–PNA Conjugates. National Institutes of Health (PMC). Comparison of batch vs flow purity in PNA synthesis. Retrieved from [Link]

  • Peptide Linkers in Protein Engineering. Polyplus. Analysis of rigid vs flexible linkers for domain separation. Retrieved from [Link]

  • Safety-Catch Linkers and Aromatic Spacers. MDPI Molecules. Review of aromatic linker reactivity in SPPS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Alternative Linkers for C-Terminal Peptide Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the generation of C-terminal peptide amides is a frequent and critical objective. Many biologically active peptides, from hormones to neuropeptides, feature this C-terminal modification, which often enhances stability against in vivo degradation by carboxypeptidases and can be crucial for receptor binding and overall efficacy.

The cornerstone of producing these molecules via Fmoc-SPPS is the linker—the chemical handle that tethers the nascent peptide chain to the insoluble resin support. While the Rink Amide linker has long been the workhorse for this application, a nuanced understanding of alternative linkers is essential for optimizing the synthesis of complex, sensitive, or otherwise challenging peptide sequences. This guide provides an in-depth comparison of key alternative linkers, supported by mechanistic insights and experimental considerations to empower rational selection and troubleshooting.

The Foundation: Understanding the Role of the Linker

In Fmoc-SPPS, the linker serves a dual purpose: it provides a stable anchor for the C-terminal amino acid throughout the iterative cycles of deprotection and coupling, and its specific chemistry dictates the functionality of the C-terminus upon final cleavage from the resin.[1][2] For peptide amides, the linker must be designed to release the peptide via the formation of a primary amide upon treatment with acid. The lability of the linker to acid is a paramount consideration, influencing both the cleavage conditions and the potential for premature cleavage or side reactions during synthesis.[3]

The Baseline: Standard Acid-Labile Linkers

Before exploring the alternatives, it is crucial to understand the characteristics of the most common linkers used for peptide amide synthesis.

  • Rink Amide Linker: This is arguably the most popular linker for generating C-terminal peptide amides.[4][5][6] It is sufficiently stable to the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal but is readily cleaved by strong acid, typically 95% trifluoroacetic acid (TFA), to release the peptide amide.[4][7]

  • PAL (Peptide Amide Linker): The PAL linker is structurally similar to the Rink Amide linker and functions via the same mechanistic principle. It is also cleaved under strong acid conditions to yield a C-terminal amide. Some studies suggest that PAL resin can yield cleaner products for certain long peptide sequences and is somewhat more acid-labile than the Rink linker.[8]

While effective for a vast range of sequences, these standard linkers can present challenges. The high concentration of TFA required for cleavage can sometimes promote side reactions in sensitive peptides, and their steric bulk can occasionally hinder the coupling of the first amino acid.

A Comparative Analysis of Alternative Linkers

The choice of an alternative linker is driven by the need for different cleavage conditions, enhanced stability, or the desire to synthesize protected peptide fragments.

Highly Acid-Labile Linkers: The Sieber Amide Linker

For peptides containing acid-sensitive modifications or for the synthesis of fully protected peptide amides, a more labile linker is required.

  • Mechanism and Application: The Sieber Amide linker is significantly more sensitive to acid than the Rink or PAL linkers.[4][5] This heightened lability allows for cleavage under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM).[8] This mild cleavage is its primary advantage, enabling the release of a peptide amide while keeping acid-labile side-chain protecting groups (like t-butyl, trityl, and Pbf) intact. This strategy is invaluable for creating protected peptide fragments that can be used in subsequent fragment condensation (ligation) strategies.

  • Causality Behind Experimental Choice: A researcher would choose the Sieber resin when the synthetic goal is a protected peptide amide for solution-phase ligation or when the final peptide contains moieties that would be degraded by 95% TFA. Its reduced steric hindrance compared to the Rink linker can also facilitate higher loading efficiency for sterically demanding C-terminal residues.[7][8]

Caption: Cleavage of a protected peptide from Sieber Amide resin.

Modified Rink Linkers: The Knorr Linker

The Knorr linker represents an incremental but significant improvement upon the standard Rink Amide linker.

  • Mechanism and Application: Structurally, the Knorr linker is a 2-methoxy-4-alkoxybenzylamine derivative, similar to the Rink linker. However, it is designed to have greater stability of the bond connecting the linker to the resin support.[9] During cleavage with concentrated TFA, the Rink linker can sometimes be partially cleaved from the resin itself, leading to linker-derived impurities in the crude peptide product. The Knorr linker mitigates this issue, resulting in a cleaner crude product as the linker moiety remains attached to the support.[9]

  • Causality Behind Experimental Choice: A scientist prioritizing the highest possible purity of the crude product to simplify downstream purification would select the Knorr linker over the Rink Amide linker. The cleavage conditions (e.g., 95% TFA) are identical, making it a straightforward substitution in existing protocols.[9]

Orthogonal Cleavage Strategies: Photolabile Linkers

Orthogonal cleavage strategies allow for the release of the peptide from the resin under conditions that do not affect any of the standard protecting groups used in Fmoc or Boc chemistry.

  • Mechanism and Application: Photolabile linkers, typically based on a nitrobenzyl motif, are stable to both acidic and basic conditions but are cleaved upon irradiation with UV light (usually around 365 nm).[10][11] This provides a truly orthogonal method for peptide release. The 4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid linker is a common example used for generating peptide amides.[12]

  • Causality Behind Experimental Choice: Photolabile linkers are chosen for synthesizing peptides with extremely acid-sensitive groups or when on-resin cyclization or modification requires conditions that might partially cleave an acid-labile linker. The cleavage is mild and does not require scavengers, but it can be slow, and care must be taken to avoid photolytic damage to sensitive residues like Tryptophan.[10][13][14]

Sources

benchmarking the performance of novel (3-Aminophenoxy)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Novel (3-Aminophenoxy)acetic Acid Derivatives: A Technical Guide to Anti-Inflammatory and Immunomodulatory Potency

Executive Summary

The (3-Aminophenoxy)acetic acid scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for dual-pathway anti-inflammatory agents. Unlike traditional NSAIDs that often suffer from gastric toxicity due to non-selective COX inhibition, novel derivatives of this scaffold are currently being benchmarked for high-selectivity COX-2 inhibition and CRTH2 (DP2) antagonism .

This guide provides a rigorous technical framework for benchmarking these novel derivatives. It moves beyond simple IC50 reporting to establish a comprehensive "Selectivity & Efficacy Profile," essential for differentiating new candidates from market standards like Indomethacin, Celecoxib, and Ramatroban.

Chemical Context & Synthetic Logic

The core advantage of the (3-Aminophenoxy)acetic acid scaffold lies in its ability to mimic the arachidonic acid transition state while offering a distinct "amino handle" for diversifying structure-activity relationships (SAR).

  • The Acid Head: The carboxylic acid moiety mimics the carboxylate of arachidonic acid, anchoring the molecule in the COX active site via Arg120.

  • The Amino Tail: Derivatization at the 3-amino position (e.g., sulfonamides, amides) allows for deep hydrophobic pocket penetration, a requirement for high COX-2 selectivity and CRTH2 binding affinity.

Figure 1: General Synthesis & Derivatization Pathway

Caption: Modular synthesis starting from 3-aminophenol allows for rapid library generation targeting COX-2 and CRTH2 pockets.

SynthesisPathway Start 3-Aminophenol Step1 O-Alkylation (Cl-CH2-COOH / K2CO3) Start->Step1 Intermediate (3-Aminophenoxy) acetic acid Core Step1->Intermediate Branch1 Sulfonylation (R-SO2-Cl) Intermediate->Branch1 Pathway A Branch2 Acylation (R-CO-Cl) Intermediate->Branch2 Pathway B Product1 Sulfonamide Derivatives (Potential COX-2 Selectivity) Branch1->Product1 Product2 Amide Derivatives (Potential CRTH2 Activity) Branch2->Product2

Benchmarking Framework: The "Selectivity Funnel"

To validate a novel derivative, you must prove it outperforms the "Standard of Care" (SoC) in specificity. The following protocol hierarchy ensures data integrity.

Phase I: In Silico Validation (Molecular Docking)

Before wet-lab synthesis, candidates must pass the docking threshold.

  • Target: COX-2 (PDB: 3LN1) vs. COX-1 (PDB: 3N8Z).

  • Success Metric: A binding energy difference (

    
    ) favoring COX-2 by > -2.0 kcal/mol.
    
  • Key Interaction: Look for hydrogen bonding with Arg120 and hydrophobic interaction with Val523 (unique to COX-2).

Phase II: In Vitro Enzymatic Profiling (The Gold Standard)

Objective: Determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Protocol: Colorimetric COX Inhibition Assay

  • Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes; Heme cofactor; Arachidonic acid (substrate); TMPD (colorimetric substrate).

  • Mechanism: Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD. Absorbance is measured at 590 nm.

  • Procedure:

    • Incubate enzyme + Inhibitor (0.01 – 100 µM) for 10 min at 25°C.

    • Add Arachidonic Acid/TMPD mixture.

    • Read Absorbance (A590) after 5 min.

  • Validation: Indomethacin must show SI < 1 (non-selective); Celecoxib must show SI > 300.

Table 1: Comparative Performance Benchmarks (Aggregated Data) Data synthesized from recent high-impact medicinal chemistry studies.

Compound ClassIC50 COX-2 (µM)IC50 COX-1 (µM)Selectivity Index (SI)Primary Indication
Indomethacin (Ref) 0.600.050.08 (COX-1 selective)General Inflammation
Celecoxib (Ref) 0.0515.0300 (COX-2 selective)Arthritis/Pain
Novel Sulfonamide Deriv. 0.03 >10.0 >330 Target Profile
Novel Amide Deriv. 1.202.50~2.0Likely Inactive/Poor
Phase III: CRTH2 (DP2) Antagonism Screening

For derivatives targeting allergic asthma, COX inhibition is a side effect to be avoided. The target is the G-protein coupled receptor CRTH2.[1]

Protocol: Calcium Flux Assay (FLIPR)

  • Cell Line: HEK293 stably expressing human CRTH2.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Agonist Challenge: Treat cells with Derivative (30 min), then challenge with PGD2 (10 nM).

  • Readout: Measure reduction in PGD2-induced Ca2+ influx.

  • Success Metric: IC50 < 50 nM (comparable to Ramatroban).

Mechanism of Action & Signaling

Understanding the dual pathway is critical. Phenoxyacetic acid derivatives can intervene at two distinct points in the inflammatory cascade.

Figure 2: Dual Intervention Points (COX-2 vs. CRTH2)

Caption: The scaffold can be tuned to inhibit Prostaglandin synthesis (COX-2) or block Prostaglandin signaling (CRTH2).

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGD2 Prostaglandin D2 (PGD2) COX1->PGD2 COX2->PGD2 Receptor CRTH2 Receptor (Eosinophils/Th2 Cells) PGD2->Receptor Response Chemotaxis & Inflammation Receptor->Response Drug1 Novel Derivative (Type A) COX-2 Inhibitor Drug1->COX2 Blocks Drug2 Novel Derivative (Type B) CRTH2 Antagonist Drug2->Receptor Blocks

In Vivo Efficacy Models

No benchmark is complete without physiological validation.

  • Carrageenan-Induced Paw Edema (Acute Inflammation):

    • Method: Inject 1% carrageenan into rat paw. Administer derivative orally 1h prior.

    • Metric: Measure paw volume displacement at 3h.

    • Benchmark: >60% inhibition of edema is required to rival Celecoxib [1].

  • OVA-Induced Asthma Model (For CRTH2 Candidates):

    • Method: Sensitize mice with Ovalbumin (OVA). Challenge with aerosolized OVA.

    • Metric: Count Eosinophils in Bronchoalveolar Lavage Fluid (BALF).

    • Benchmark: Significant reduction in eosinophil recruitment implies successful CRTH2 blockade [2].

References

  • Alshaye, N. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • Pettipher, R., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications. Link

  • Vill, K., et al. (2024).[2] α-Aminooxyacetic acid derivatives acting as pro-drugs against Mycobacterium tuberculosis.[2] BioRxiv.[2] Link

  • Kumar, A., et al. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives. European Journal of Medicinal Chemistry.[5] Link

Sources

assessing the impact of the linker on the biological activity of a peptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The linker is not merely a passive bridge; it is a thermodynamic and pharmacokinetic determinant that dictates the success of peptide therapeutics. An improperly selected linker can abrogate biological activity through steric hindrance, induce immunogenicity, or compromise serum stability. This guide provides a technical comparison of linker classes (Rigid, Flexible, Cleavable) and details the experimental workflows required to validate their impact on peptide efficacy.

Part 1: The Physics of Linkage (Mechanistic Insight)

To engineer effective peptide conjugates or fusion proteins, one must first master the thermodynamic trade-offs introduced by the linker.

The Entropic Penalty vs. Orientation
  • Flexible Linkers (e.g.,

    
    ):  These introduce high conformational entropy. While this allows domains to move freely, it imposes a larger entropic penalty upon binding. The "effective concentration" of the ligand is reduced because the peptide spends more time in non-productive conformations.
    
  • Rigid Linkers (e.g.,

    
    , Proline-rich):  These reduce the entropic cost of binding by limiting the conformational space. However, if the orientation is off by even a few angstroms, they can sterically prevent the peptide from docking into the receptor pocket.
    
The Stability-Release Paradox (PDCs)

In Peptide-Drug Conjugates (PDCs), the linker defines the therapeutic window.

  • Non-cleavable linkers require the peptide-linker-payload complex to remain active after internalization and lysosomal degradation of the peptide carrier.[1]

  • Cleavable linkers rely on environmental triggers (pH, cathepsin B) to release the free payload.[][3] Premature cleavage in plasma leads to systemic toxicity; delayed cleavage leads to low efficacy.

Part 2: Comparative Analysis of Linker Performance

Scenario A: Fusion Proteins (Flexible vs. Rigid)

Case Study Reference: The impact of linker length on the catalytic efficiency of fusion enzymes (e.g., 4CL-STS) [1].[4][5][6]

FeatureFlexible Linker (e.g., GGGGS)Rigid Linker (e.g., EAAAK)Experimental Outcome
Conformational Freedom HighLowFlexible allows domain folding; Rigid separates domains.
Domain Separation Poor (domains may collapse)Excellent (acts as a molecular rod)Rigid linkers prevent domain interference in complex enzymes.
Expression Yield Generally HigherVariableFlexible linkers often improve solubility during expression.
Biological Activity Context Dependent: Can decrease activity if domains occlude each other [1].Context Dependent: Enhances activity when fixed distance is required for channeling.
Scenario B: Peptide Drug Conjugates (Cleavable vs. Non-Cleavable)

Case Study Reference: Stability of Val-Cit (cleavable) vs. Thioether (non-cleavable) linkers in plasma [2].

FeatureCleavable (e.g., Val-Cit-PAB)Non-Cleavable (e.g., MCC/Thioether)Pharmacokinetic Impact
Plasma Stability Moderate (Susceptible to extracellular esterases)High (Stable in circulation)Non-cleavable reduces "bystander" toxicity.
Release Mechanism Enzymatic (Cathepsin B) or pH (Hydrazone)Lysosomal degradation of carrierCleavable allows "bystander killing" of heterogeneous tumors.
Payload Potency High (Releases free drug)Variable (Payload retains linker residue)Non-cleavable requires the payload to tolerate chemical modification.

Part 3: Experimental Workflows

Workflow 1: Quantitative Serum Stability Profiling

Objective: Determine the


 of the linker in a biologically relevant matrix.
Standard: ACS Pharmacology & Translational Science Protocols [3].[7]

Protocol:

  • Preparation: Spike peptide-linker conjugate (10 µM) into pooled human serum (pre-warmed to 37°C).

  • Incubation: Aliquot samples at

    
     min.
    
  • Quenching (Critical Step):

    • Do NOT use strong acids alone (causes hydrolysis of acid-labile linkers like hydrazones).

    • Use: Cold Acetonitrile:Methanol (1:1) with 0.1% Formic Acid in a 3:1 ratio to serum. Vortex immediately to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Workflow 2: Biological Activity Assessment (Decision Logic)

The following diagram outlines the logical flow for assessing linker impact on activity.

LinkerAssessment Start Start: Linker Candidate Selection Sim In Silico Modeling (AlphaFold / MD Simulation) Start->Sim Synthesis Solid Phase Peptide Synthesis (Include Scrambled Control) Sim->Synthesis Design Validated Stab Serum Stability Assay (LC-MS/MS) Synthesis->Stab Dec1 Is Stability > Threshold? Stab->Dec1 Bind Binding Affinity (SPR/BLI) Measure kon/koff Dec2 Is Affinity Retained? Bind->Dec2 Cell Cell-Based Potency (IC50) (e.g., cAMP, Cytotoxicity) End In Vivo PK/PD Cell->End Lead Candidate Identified Dec1->Synthesis No (Redesign: Rigidify/Cyclize) Dec1->Bind Yes Dec2->Sim No (Steric Hindrance Detected) Dec2->Cell Yes

Figure 1: Integrated workflow for validating linker performance from computation to cellular activity.

Part 4: Strategic Decision Matrix

When selecting a linker, use this logic to balance stability with activity.

DecisionTree Problem Primary Design Constraint? Steric Domains Interfere? Problem->Steric Release Payload Release Req? Problem->Release HalfLife Short Half-Life? Problem->HalfLife Rigid Rigid Linker (EAAAK)n / Pro-Rich Steric->Rigid Yes (Need Separation) Flex Flexible Linker (Gly-Ser)n Steric->Flex No (Need Folding) Cleave Cleavable Linker (Val-Cit / Hydrazone) Release->Cleave Intracellular Target NonCleave Non-Cleavable (Thioether) Release->NonCleave Extracellular/Lysosomal Stable Albumin Albumin Binder / PEG HalfLife->Albumin Extend Circulation

Figure 2: Strategic decision matrix for selecting the optimal linker class based on therapeutic constraints.

References

  • Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase. PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science. [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC (NIH). [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling (3-Aminophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to conduct your work not only with groundbreaking innovation but also with the highest standards of safety. This guide provides essential, immediate, and actionable information for the safe handling of (3-Aminophenoxy)acetic acid, ensuring the integrity of your experiments and, most importantly, your personal well-being. This is not just a checklist; it is a framework for building a culture of safety in your laboratory.

At-a-Glance Hazard Assessment

(3-Aminophenoxy)acetic acid is a compound that requires careful handling due to its potential health effects. Based on available data, it is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), and the signal word is "Warning".[1] These classifications necessitate a robust safety protocol, which we will detail in the following sections.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure is to control the hazard at its source. When working with (3-Aminophenoxy)acetic acid, especially when handling the solid form which can generate dust, the following engineering controls are mandatory:

  • Chemical Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust particles and any potential vapors.

  • Ventilation: Ensure your laboratory has adequate general ventilation to maintain low airborne concentrations of any chemical contaminants.[2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order in the immediate vicinity of where the chemical is handled.[2]

Personal Protective Equipment (PPE): A Comprehensive Approach

Your PPE is your last line of defense, but it is a critical one. The selection of appropriate PPE depends on the scale and nature of the work being performed.

Level of Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Research (mg to low g) Tightly fitting safety goggles or a face shield.[2]Nitrile or neoprene gloves. Inspect for tears before use.Standard laboratory coat.Not typically required if work is performed in a fume hood.
Large-Scale Operations (high g to kg) Face shield in combination with safety goggles.Heavy-duty nitrile or butyl rubber gloves. Consider double-gloving.Chemical-resistant apron over a lab coat.A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[3]

The Rationale Behind PPE Selection:

  • Eye Protection: The serious eye irritation hazard necessitates robust protection to prevent contact with dust or splashes.

  • Hand Protection: Given the skin irritation potential, chemically resistant gloves are essential. Always check the manufacturer's glove compatibility charts for specific breakthrough times.

  • Body Protection: A lab coat is the minimum requirement to protect against incidental skin contact. For larger quantities, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: The risk of respiratory irritation from inhaling the dust means that handling should be done in a way that minimizes aerosolization, primarily through the use of a fume hood.

Operational and Disposal Plans

A well-defined plan for handling and disposal is crucial for minimizing risk and ensuring compliance with safety regulations.

Step-by-Step Handling Procedures
  • Preparation: Before you begin, ensure you have all necessary PPE and that the fume hood is functioning correctly. Have your waste containers clearly labeled and ready.

  • Weighing: Conduct all weighing of the solid (3-Aminophenoxy)acetic acid within the fume hood. Use a spatula to gently transfer the material to avoid creating dust.

  • Solution Preparation: Add the solid to the solvent slowly while stirring to prevent splashing. Keep the container covered as much as possible.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[4] Decontaminate your work surface.

Emergency Protocols: Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is vital.

ExposureWorkflow cluster_immediate_action Immediate Action cluster_decontamination Decontamination cluster_medical_attention Medical Attention A Exposure Occurs B Remove contaminated clothing and move to safety shower/eyewash A->B C Skin Contact: Wash with soap and water for at least 15 minutes B->C If on Skin D Eye Contact: Flush with water for at least 15 minutes, - holding eyelids open B->D If in Eyes E Inhalation: Move to fresh air B->E If Inhaled F Seek immediate medical attention C->F D->F E->F G Provide Safety Data Sheet (if available) to medical personnel F->G

Caption: Workflow for responding to accidental exposure to (3-Aminophenoxy)acetic acid.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5]

    • Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.[5]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory and notify your institution's environmental health and safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Segregation: All waste containing (3-Aminophenoxy)acetic acid, including contaminated absorbent materials and disposable PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Labeling: The waste container must be labeled with the full chemical name and the associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not dispose of (3-Aminophenoxy)acetic acid down the drain or in regular trash.[7]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Aminophenoxy)acetic acid. PubChem Compound Database. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminophenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Aminophenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.